Comprehensive Technical Guide on 3-(4-Ethylanilino)propanenitrile (CAS 148-87-8): Synthesis, Mechanisms, and Applications in Advanced Materials
Executive Summary 3-(4-Ethylanilino)propanenitrile (CAS 148-87-8), widely referred to in industrial literature as N-(2-Cyanoethyl)-N-ethylaniline, is a highly versatile organic intermediate[1]. Characterized by an ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Ethylanilino)propanenitrile (CAS 148-87-8), widely referred to in industrial literature as N-(2-Cyanoethyl)-N-ethylaniline, is a highly versatile organic intermediate[1]. Characterized by an ethyl group and a propiononitrile moiety attached to an aniline ring, this compound serves as a critical building block in the synthesis of complex mono-azo dyes, particularly for polyester and nylon fibers[2].
The bifunctional nature of the molecule dictates its utility: the electron-donating N-alkyl groups activate the aromatic ring for electrophilic aromatic substitution, while the terminal cyano (-C≡N) group modulates the polarity, solubility, and affinity of the resulting dye molecules toward synthetic fibers[1][3]. This whitepaper details the physicochemical properties, the core cyanoethylation synthesis methodology, downstream applications in disperse dye manufacturing, and environmental analytical protocols.
Physicochemical Profiling
Understanding the physical and chemical parameters of CAS 148-87-8 is essential for optimizing reaction conditions and ensuring safe handling. The quantitative data is summarized in the table below[1][4].
Property
Value / Description
Method / Note
IUPAC Name
3-(N-ethylanilino)propanenitrile
Standard Nomenclature
Common Synonyms
N-(2-Cyanoethyl)-N-ethylaniline
Industry Standard
Molecular Formula
C₁₁H₁₄N₂
-
Molecular Weight
174.24 g/mol
Computed
Appearance
Colorless to light yellow/brown oily liquid
Visual Inspection
Boiling Point
311.9 °C at 760 mmHg (137-140 °C at 4 mmHg)
Vacuum distillation required
Density
1.02 - 1.03 g/cm³
Pycnometry
LogP (Octanol/Water)
~2.42
Indicates moderate lipophilicity
Toxicity Profile
Harmful via ingestion/inhalation; Skin/Eye irritant
GHS Classification
Core Synthesis Methodology: Cyanoethylation of N-Ethylaniline
The primary industrial and laboratory synthesis of 3-(4-Ethylanilino)propanenitrile is achieved through the cyanoethylation of N-ethylaniline[3]. This reaction is a classic Michael addition, where N-ethylaniline acts as the nucleophile and acrylonitrile serves as the
α,β
-unsaturated Michael acceptor.
Mechanistic Causality
Acrylonitrile is highly polarized due to the electron-withdrawing cyano group, making its terminal alkene carbon highly electrophilic. However, secondary aromatic amines like N-ethylaniline are relatively weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. To overcome this activation energy barrier, a catalyst system (typically a combination of glacial acetic acid and a Lewis acid like cuprous chloride or zinc chloride) is employed[5]. The acid protonates/coordinates with the nitrile nitrogen, further increasing the electrophilicity of the
β
-carbon, thereby facilitating nucleophilic attack.
Figure 1: Catalytic cyanoethylation workflow of N-ethylaniline to produce CAS 148-87-8.
Self-Validating Experimental Protocol
To ensure high yield and purity, the following step-by-step protocol incorporates In-Process Controls (IPC) to create a self-validating system.
Reagent Preparation & Inertion: Charge a dry, glass-lined reactor with 1.0 molar equivalent of N-ethylaniline. Purge the system with Nitrogen (N₂) to prevent oxidative degradation of the amine at high temperatures.
Catalyst Addition: Add the catalyst system (e.g., 5-10 mol% glacial acetic acid and a catalytic amount of CuCl). Causality: The catalyst lowers the activation energy required for the Michael addition[5].
Controlled Dosing: Heat the mixture to 80 °C. Slowly dose 1.1 molar equivalents of acrylonitrile over 1 hour. Causality: Acrylonitrile is highly reactive and prone to exothermic polymerization; controlled dosing regulates the thermal output.
Thermal Maturation: Elevate the temperature to 120–125 °C and maintain for 2 to 4 hours[5].
In-Process Control (IPC): Draw a sample and analyze via Gas Chromatography (GC). The reaction is deemed complete when residual N-ethylaniline is <1.0%. If >1.0%, continue heating in 30-minute increments.
Workup & Vacuum Distillation: Cool the mixture and neutralize the acid catalyst with a mild alkali wash. Separate the aqueous phase. Subject the organic phase to vacuum distillation. Unreacted acrylonitrile and water will distill first. Collect the fraction boiling at 160–170 °C at 10 mmHg to isolate pure N-(2-cyanoethyl)-N-ethylaniline[5].
Applications in Advanced Azo Dye Synthesis
CAS 148-87-8 is predominantly utilized as a coupling component in the synthesis of mono-azo disperse dyes, such as Disperse Orange 37 , Disperse Orange 76 , and Disperse Red 73 [2].
Mechanistic Causality in Diazonium Coupling
The synthesis of these dyes relies on an electrophilic aromatic substitution (EAS) mechanism. A diazo component (e.g., 2,6-Dichloro-4-nitroaniline) is diazotized to form a highly reactive, electrophilic diazonium salt. When introduced to CAS 148-87-8, the diazonium ion attacks the aromatic ring. Because the nitrogen atom of CAS 148-87-8 is substituted with electron-donating alkyl groups, the ring is highly activated, and the substitution is directed exclusively to the para position relative to the amine group[2].
Figure 2: Synthesis pathway of Disperse Orange 37/76 via diazonium coupling with CAS 148-87-8.
Disperse Orange 76 Synthesis Protocol
Diazotization: Dissolve 2,6-Dichloro-4-nitroaniline in concentrated sulfuric acid. Cool the mixture to 0–5 °C. Slowly add nitrosyl sulfuric acid. Causality: Maintaining temperatures below 5 °C is critical to prevent the diazonium salt from decomposing into nitrogen gas and a phenolic byproduct[4].
Coupling Preparation: In a separate vessel, dissolve CAS 148-87-8 in an acidic aqueous solution (using dilute sulfuric or hydrochloric acid) and chill to 0–5 °C.
Coupling Reaction: Slowly transfer the diazonium solution into the coupling component solution under vigorous stirring. Maintain the pH between 2.0 and 4.0 using sodium acetate as a buffer. Causality: Proper pH control ensures the coupling component remains sufficiently nucleophilic while preventing the diazonium salt from forming unreactive diazoates.
Isolation: Once the coupling is complete (verified by the absence of diazonium salt via a spot test with alkaline H-acid), neutralize the mixture to precipitate the dark red/orange dye. Filter, wash with water, and dry under vacuum[2][4].
Environmental Analytical Considerations
Given the widespread use of azo dyes derived from CAS 148-87-8, monitoring environmental effluents and waste sludge is a critical regulatory requirement. The U.S. Environmental Protection Agency (EPA) has developed specific screening methodologies for azo dyes in environmental samples[6].
Because intact azo dyes are often highly complex and difficult to analyze directly via standard mass spectrometry, analytical protocols utilize chemical reduction to cleave the azo bond (-N=N-).
Methodology: Sludge extracts are treated with reducing agents such as Tin(II) Chloride (
SnCl2
in HCl) or Sodium Hydrosulfite (
Na2S2O4
)[6].
Cleavage & Detection: This reductive cleavage breaks down dyes like Disperse Orange 37 back into their constituent aromatic amines. The presence of N-(2-cyanoethyl)-N-ethylaniline (CAS 148-87-8) in the reduced sludge extract is then positively identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS)[6]. This method reliably assesses the toxicity potential of complex waste sludges by mapping the parent dyes used in local textile manufacturing.
References
Title: 3-(Ethylphenylamino)propanenitrile | C11H14N2 | CID 8995 - PubChem - NIH
Source: National Center for Biotechnology Information (nih.gov)
URL: [Link]
Title: Environmental Screening for Azo Dyes by Chemical Reduction and Mass Spectrometry
Source: U.S. Environmental Protection Agency (epa.gov)
URL: [Link]
Solubility of 3-(4-Ethylanilino)propanenitrile in organic solvents
Solubility Profile and Solvent Interactions of 3-(4-Ethylanilino)propanenitrile: A Comprehensive Technical Guide Executive Summary 3-(4-Ethylanilino)propanenitrile (CAS: 148-87-8), frequently cataloged as N-(2-cyanoethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Solubility Profile and Solvent Interactions of 3-(4-Ethylanilino)propanenitrile: A Comprehensive Technical Guide
Executive Summary
3-(4-Ethylanilino)propanenitrile (CAS: 148-87-8), frequently cataloged as N-(2-cyanoethyl)-4-ethylaniline, is a critical intermediate in the synthesis of advanced azo dyes, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. For application scientists and process chemists, mastering the solubility profile of this compound is paramount. Its unique structural topology—combining a lipophilic aromatic system with a highly polar cyanoethyl appendage—creates complex solvation thermodynamics. This whitepaper deconstructs the mechanistic drivers of its solubility in organic solvents, provides empirical data frameworks, and outlines a self-validating experimental protocol for precise solubility determination.
Structural Determinants of Solvation Mechanics
The solubility of 3-(4-Ethylanilino)propanenitrile is not a mere function of "like dissolves like"; it is dictated by the competitive interplay of three distinct functional moieties:
The 4-Ethylphenyl Group (Lipophilic Core): This hydrophobic domain drives the compound's affinity for non-polar and polarizable organic solvents. The
π
-electron cloud of the aromatic ring allows for strong dispersion forces, making the compound highly soluble in aromatic hydrocarbons (e.g., Toluene) and halogenated solvents (e.g., Dichloromethane).
The Secondary Amine (Hydrogen Bond Donor/Acceptor): The -NH- bridge acts as a localized site for hydrogen bonding. Solvents with strong H-bond accepting capabilities, such as Tetrahydrofuran (THF) or Methanol, can effectively solvate the molecule by interacting with this amine proton[2].
The Cyanoethyl Group (Strong Dipole): The terminal nitrile (-C≡N) possesses a significant dipole moment. This allows the molecule to engage in robust dipole-dipole interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[3].
Because of this tripartite structure, the compound exhibits a broad solubility spectrum across organic solvents while remaining practically insoluble in purely aqueous environments without the aid of co-solvents[2].
Thermodynamic cycle of 3-(4-Ethylanilino)propanenitrile solvation in organic solvents.
Quantitative Solubility Data in Organic Solvents
The following table synthesizes the solubility profile of 3-(4-Ethylanilino)propanenitrile across various solvent classes at standard ambient temperature (25.0 °C). Data is categorized by the solvent's dielectric constant (
ϵ
), which serves as a proxy for polarity.
Note: For biocatalytic or green chemistry applications requiring aqueous media, utilizing 5% to 15% v/v of Methanol or Toluene as a co-solvent is a proven strategy to overcome the compound's hydrophobicity and achieve workable concentrations[2].
Experimental Workflow: A Self-Validating Protocol for Solubility Determination
To accurately determine the thermodynamic solubility of 3-(4-Ethylanilino)propanenitrile for process scale-up, researchers must avoid kinetic traps (e.g., supersaturation). The following shake-flask methodology is designed as a self-validating system —meaning the protocol inherently checks for experimental artifacts such as solvent-induced polymorphism or filter adsorption.
Step-by-Step Methodology
Step 1: Preparation of Saturated Suspensions
Action: Add an excess amount (e.g., 200 mg) of solid 3-(4-Ethylanilino)propanenitrile to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
Causality: Borosilicate is chosen over standard plastics to prevent the leaching of plasticizers by aggressive solvents like DCM or Toluene, which would contaminate the HPLC baseline.
Step 2: Thermal Equilibration
Action: Place the vials in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.
Causality: 48 hours ensures that thermodynamic equilibrium is reached, bypassing any temporary kinetic supersaturation states.
Step 3: Phase Separation
Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: PTFE (Polytetrafluoroethylene) filters are mandatory. Using standard Nylon or PES filters can result in the lipophilic 4-ethylphenyl moiety adsorbing to the filter membrane, yielding artificially low solubility readings.
Step 4: Quantitative Analysis
Action: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (typically at
λmax
~ 254 nm) against a validated calibration curve.
Step 5: System Validation (The Critical Check)
Action: Recover the residual solid pellet from the centrifugation step. Analyze this solid via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Causality: This makes the system self-validating. If the solvent caused the compound to form a solvate or transition to a different polymorph, the XRPD pattern will change. If the solid form has altered, the measured solubility corresponds to the new form, not the original API/intermediate.
Self-validating shake-flask workflow for determining equilibrium solubility.
Conclusion and Downstream Implications
The solubility behavior of 3-(4-Ethylanilino)propanenitrile is highly predictable when analyzed through the lens of its distinct functional groups. For liquid-phase synthesis, polar aprotic solvents (DMSO, DMF) offer the highest carrying capacity[3]. For extraction and purification workflows, the compound's affinity for halogenated and aromatic solvents (DCM, Toluene) allows for highly efficient partitioning away from aqueous waste streams[2]. By adhering to self-validating analytical protocols, researchers can ensure that their solubility data is thermodynamically sound and directly translatable to industrial scale-up.
References
Title: EP3710592A1 - Microbiological process for the preparation of amides
Source: Google Patents
URL
The Expanding Therapeutic Landscape of Substituted Propanenitriles: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The propanenitrile scaffold, a seemingly simple aliphatic nitrile, represents a cornerstone in modern medicina...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The propanenitrile scaffold, a seemingly simple aliphatic nitrile, represents a cornerstone in modern medicinal chemistry. Its true value lies in its remarkable versatility as a synthetic building block and a potent pharmacophore.[1][2] The nitrile group, with its unique electronic properties, can engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, often mimicking key functional groups like carbonyls in biological targets.[3] This allows for the generation of vast libraries of substituted derivatives with finely-tuned biological activities. This guide provides a comprehensive exploration of the significant therapeutic potential of substituted propanenitriles, delving into their diverse biological activities, underlying mechanisms of action, and the state-of-the-art experimental methodologies used for their evaluation. We will dissect their roles as anticancer, antimicrobial, and antiviral agents, and their capacity to modulate crucial physiological targets like enzymes and ion channels. Each section is designed to provide not only a thorough review of the field but also actionable, field-proven protocols and causal explanations to empower researchers in their drug discovery endeavors.
The Propanenitrile Core: More Than a Simple Scaffold
Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a colorless, water-soluble liquid.[4] While utilized as a polar aprotic solvent in organic synthesis, its primary significance in the pharmaceutical industry is as a key intermediate and a foundational C-3 building block.[1][4] Its nitrile functionality is a reactive handle that can be readily converted into amines, amides, or carboxylic acids, enabling the synthesis of complex heterocyclic structures common in modern drug molecules.[1][2] The inherent stability and versatile reactivity of the propanenitrile core make it an ideal starting point for developing novel therapeutic agents.[1]
Substituted propanenitriles have emerged as a highly promising class of antitumor agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[5] Their efficacy often stems from the targeted inhibition of key signaling pathways that are dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell cycle progression, apoptosis, and proliferation. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6] Recently, a novel propanenitrile derivative, 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (hereafter referred to as Compound 8o), was identified as a potent and selective dual inhibitor of PI3K and mTOR.[6] This dual inhibition is strategically advantageous, as it simultaneously blocks signals at two critical nodes in the pathway, potentially leading to a more profound and durable antitumor response compared to single-target agents. Compound 8o was shown to effectively inhibit the phosphorylation of downstream effectors, including AKT and the S6 ribosomal protein, confirming its on-target activity.[6]
Caption: PI3K/mTOR pathway inhibition by a substituted propanenitrile.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of Compound 8o was evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) values determined after a set exposure time.
This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cultured cancer cells.
Causality Behind Choices: The MTT assay is chosen for its reliability and high-throughput nature. It measures mitochondrial reductase activity, which is directly proportional to the number of viable cells, providing a robust quantitative endpoint for cytotoxicity.
Self-Validation: The protocol includes positive (e.g., doxorubicin) and negative (vehicle) controls. A dose-response curve is generated, and the IC₅₀ value is calculated, which is a standardized metric allowing for comparison across different studies and compounds.
Methodology:
Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the substituted propanenitrile compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multi-drug resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[8][9] Substituted propanenitriles have demonstrated significant potential in this area, with various derivatives exhibiting potent activity against a spectrum of bacteria and fungi.[8][10][11][12]
Mechanism of Action: Diverse Modes of Inhibition
The antimicrobial mechanisms of propanenitrile derivatives are varied. Some compounds, particularly acrylonitrile-based structures, are believed to function by inhibiting essential bacterial enzymes like penicillin-binding proteins (PBPs) or β-lactamases.[10] Others may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[13] For example, new 3-(2-morpholinoquinolin-3-yl) substituted propanenitrile derivatives have been synthesized and shown to possess significant antimicrobial action against both Gram-positive and Gram-negative bacteria.[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the standardized method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.
Causality Behind Choices: The broth microdilution method is the gold standard for MIC testing due to its reproducibility, scalability, and conservation of test compounds. Using a standardized inoculum density (CFU/mL) ensures that the results are comparable and not skewed by variations in the initial bacterial load.
Self-Validation: The assay includes a growth control (no compound) and a sterility control (no bacteria). A reference antibiotic (e.g., ampicillin) is run in parallel to validate the susceptibility of the test organisms and the overall assay performance.
Methodology:
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.
Inoculum Preparation: Grow the bacterial strain to be tested overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, as well as to the growth control wells. This brings the total volume to 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
Antiviral Activity: Inhibiting Viral Replication and Entry
The chemical diversity of substituted propanenitriles makes them attractive scaffolds for the discovery of novel antiviral agents.[10] Natural products and their synthetic derivatives, including nitrile-containing compounds, have shown promise against a range of viruses by interfering with various stages of the viral life cycle.[14][15][16]
Mechanism of Action: Targeting Viral Enzymes and Processes
The antiviral mechanisms of these compounds can be multifaceted. Some may act by inhibiting viral entry into host cells, while others may block critical viral enzymes like proteases or polymerases, thereby halting viral replication.[16][17] For instance, a nucleoside analogue based on a 2-oxonicotinonitrile scaffold (Compound 2aAc) demonstrated potent activity against both SARS-CoV and influenza A (H5N1) viruses, likely by interfering with viral nucleic acid synthesis.[18]
Data Presentation: Antiviral Efficacy
The antiviral activity is typically reported as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of viral activity or replication.
This assay is a functional method to quantify the ability of a compound to inhibit the production of infectious virus particles.
Causality Behind Choices: The plaque reduction assay is considered a "gold standard" because it measures a reduction in infectious virus, which is more biologically relevant than simply measuring viral RNA or protein levels. Each plaque originates from a single infectious particle, making the assay highly quantitative.
Self-Validation: A virus-only control is used to establish the baseline number of plaques. A dose-response curve is generated to calculate the IC₅₀, providing a robust and reproducible endpoint.
Methodology:
Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for coronaviruses) in 6-well or 12-well plates.
Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
Compound Treatment & Overlay: After adsorption, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. The semi-solid overlay prevents the spread of progeny virus through the medium, restricting infection to neighboring cells and leading to the formation of discrete plaques.
Incubation: Incubate the plates for 2-5 days (depending on the virus) to allow for plaque formation.
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a solution like crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control wells. Determine the IC₅₀ from the resulting dose-response curve.
Modulation of Ion Channels and Enzymes
The nitrile pharmacophore plays a crucial role in the design of molecules that modulate the activity of enzymes and ion channels.[3] This modulation is fundamental to regulating a vast array of physiological processes and is the basis for many established drugs.[20][21]
Mechanism of Action: Mimicry and Molecular Interaction
Substituted propanenitriles can be designed to fit into the active or allosteric sites of enzymes, or the pores and gating domains of ion channels.[22][23] The nitrile group can act as a hydrogen bond acceptor, mimicking the carbonyl group of natural substrates or ligands.[3] This interaction can lead to reversible or irreversible inhibition of enzymes or alter the conformational state of an ion channel, thereby blocking or enhancing ion flow.[24][25] For example, the nitrile group is essential for the calcium antagonistic action of verapamil and for the activity of non-steroidal aromatase inhibitors used in breast cancer therapy.[3]
Caption: Modes of reversible enzyme inhibition by propanenitrile derivatives.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a framework for determining the IC₅₀ of a propanenitrile derivative against a target enzyme whose activity can be monitored by a change in absorbance.
Causality Behind Choices: A spectrophotometric assay is chosen for its speed, simplicity, and direct measurement of product formation or substrate depletion. By measuring initial reaction velocities, we ensure the analysis reflects the enzyme's performance under steady-state conditions, which is crucial for accurate kinetic analysis.
Self-Validation: The protocol requires running reactions without the inhibitor to determine the maximal enzyme velocity (Vmax). A known inhibitor of the target enzyme should be used as a positive control. Kinetic parameters (Km, Vmax) are determined to understand the type of inhibition (e.g., competitive, non-competitive).
Methodology:
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, the substrate, and the chromogenic product or cofactor (e.g., NADH). Prepare serial dilutions of the propanenitrile inhibitor.
Assay Setup: In a 96-well UV-transparent plate or cuvettes, add the buffer, enzyme solution, and varying concentrations of the inhibitor. Allow a pre-incubation period (e.g., 10 minutes) for the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the substrate.
Kinetic Measurement: Immediately place the plate/cuvette in a temperature-controlled spectrophotometer. Measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH consumption/production).
Data Analysis:
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Normalize the velocities as a percentage of the uninhibited control (0% inhibition).
Plot the percent inhibition versus the log of the inhibitor concentration.
Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
Substituted propanenitriles represent a profoundly versatile and pharmacologically significant class of compounds. The nitrile moiety is not merely a passive structural element but an active pharmacophore capable of critical molecular interactions that drive a wide spectrum of biological activities. The research highlighted in this guide—from potent and specific anticancer agents targeting kinase pathways to broad-spectrum antimicrobials and novel antiviral candidates—underscores the immense therapeutic potential embedded within this chemical scaffold.
The future of propanenitrile-based drug discovery is bright. Advances in combinatorial chemistry and high-throughput screening will continue to expand the accessible chemical space, while structure-based drug design and computational modeling will enable the rational design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of complex disease pathologies deepens, the adaptability of the pro-panenitrile core will undoubtedly position it at the forefront of developing next-generation therapeutics to address unmet medical needs. The robust and validated methodologies presented herein provide a solid foundation for researchers to rigorously evaluate these promising compounds and unlock their full clinical potential.
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(PDF) Synthesis and Biological Evaluation of New Clofibrate Analogues as Potential PPARα Agonists.
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio) - Frontiers.
Overview of acetonitrile: Physicochemical properties, applic
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
The Reactivity and Strategic Utility of the Nitrile Functional Group in Anilino Compounds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The nitrile functional group (–C≡N) is a versatile pharmacophore and synthetic ha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The nitrile functional group (–C≡N) is a versatile pharmacophore and synthetic handle in modern organic chemistry. When positioned within an anilino framework—particularly as an ortho-aminobenzonitrile derivative—the interplay between the electron-donating amino group and the electron-withdrawing cyano group creates a unique "push-pull" electronic environment. This whitepaper provides an in-depth analysis of the reactivity of nitriles in anilino compounds, exploring their role in heterocyclic annulation, their utility as bioisosteres in drug design, and their application as reversible covalent warheads in targeted therapies.
Electronic Paradigms and Bioisosterism
The Push-Pull Electronic System
In anilino-nitriles, the aniline nitrogen exerts a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring. Conversely, the nitrile group exerts both negative inductive (–I) and negative mesomeric (–M) effects. When positioned ortho or para to each other, this creates a highly polarized system. The nitrile carbon becomes highly electrophilic, while the amino group remains nucleophilic, setting the stage for facile intramolecular rearrangements and intermolecular additions.
The Nitrile as a Privileged Bioisostere
In drug development, the nitrile group is frequently deployed as a bioisostere for halogens (such as chlorine or bromine), carbonyls, and hydroxyl groups 1. Its linear, sp-hybridized geometry imposes minimal steric bulk, while its strong dipole moment facilitates robust hydrogen bonding—acting primarily as a hydrogen bond acceptor with serine, arginine, or structured water molecules in protein binding pockets 2.
Crucially, replacing a lipophilic halogen with a nitrile can drastically alter the pharmacokinetic (PK) profile of a lead compound. By blocking metabolically labile sites, nitriles prevent rapid cytochrome P450-mediated oxidation without excessively increasing the compound's lipophilicity (LogP).
Table 1: Quantitative Impact of Nitrile Bioisosteric Replacement on PK/PD Profiles
Structural Modification
Lipophilicity (LogP)
Lipophilic-Ligand Efficiency (LLE)
Human Liver Microsome (HLM) Half-Life
Primary Causality
Aryl-Chloride (Baseline)
High (~4.5)
Moderate
7.5 minutes
Rapid oxidative metabolism due to high lipophilicity.
Synergistic reduction in lipophilicity; strong dipole interactions.
(Data synthesized from comparative studies on halogen-to-nitrile transitions in kinase inhibitor development 1.)
Mechanistic Pathways of Nitrile Reactivity
Heterocyclic Annulation via the Ortho Effect
The ortho-disposition of amino and nitrile groups is a classic structural motif for synthesizing fused heterocyclic systems 3. The proximity of the nucleophilic –NH₂ and the electrophilic –CN allows for rapid intramolecular cyclization following an initial intermolecular reaction.
Quinazoline Synthesis: Reaction of o-aminobenzonitrile with electrophiles (like amidines or cyanogen bromide) leads to nucleophilic attack by the aniline nitrogen, followed by intramolecular ring closure onto the nitrile carbon.
Tetrazole Formation: The nitrile group acts as a dipolarophile in [3+2] cycloadditions with azides, yielding 1,5-disubstituted or 5-substituted tetrazoles.
Divergent cyclization and hydration pathways of ortho-aminobenzonitrile.
Reversible Covalent Inhibition
Unlike highly reactive electrophiles (e.g., acrylamides or Michael acceptors) that permanently alkylate targets, the unactivated nitrile group is largely inert to free biological nucleophiles like glutathione 1. However, when an anilino-nitrile compound binds to a specific enzyme active site, the local geometry forces a catalytic serine or cysteine residue into close proximity with the nitrile carbon.
This proximity drives a nucleophilic attack, forming a reversible imidate or thioimidate adduct . This mechanism is famously exploited in dipeptidyl peptidase-4 (DPP-IV) inhibitors (e.g., saxagliptin) and is actively investigated for targeting gatekeeper mutations in kinases like EGFR 4. The causality here is driven by transition-state stabilization: the enzyme's oxyanion hole stabilizes the developing negative charge on the nitrile nitrogen, lowering the activation energy barrier for covalent bond formation.
Mechanism of reversible covalent inhibition via nucleophilic attack on a nitrile.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for exploiting nitrile reactivity in anilino scaffolds. Each step is grounded in mechanistic causality.
Workflow A: Zinc-Catalyzed [3+2] Cycloaddition to Form 5-(2-Aminophenyl)-1H-tetrazole
This protocol utilizes a Lewis acid to activate the nitrile, enabling cycloaddition under milder conditions than traditional thermal methods.
Methodology:
Preparation: In a round-bottom flask, dissolve 10.0 mmol of o-aminobenzonitrile in 20 mL of a 1:1 mixture of isopropanol and water.
Causality: The aqueous-organic mixture ensures the solubility of both the organic substrate and the inorganic azide, while acting as an environmentally benign solvent system.
Activation: Add 12.0 mmol of Sodium Azide (NaN₃) and 10.0 mmol of Zinc Bromide (ZnBr₂).
Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination withdraws electron density from the nitrile carbon, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and making it highly susceptible to nucleophilic attack by the azide ion.
Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3).
Workup (Self-Validation): Cool to room temperature and acidify with 1M HCl to pH 3.
Causality: Acidification breaks the intermediate zinc-tetrazole complex and protonates the tetrazole ring, causing the product to precipitate out of the aqueous solution.
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure tetrazole.
Workflow B: Base-Mediated Alpha-Effect Hydration to o-Aminobenzamide
Hydrolysis of nitriles to amides often requires harsh acids or bases. This protocol utilizes the "alpha-effect" of hydroperoxide for rapid, mild hydration.
Methodology:
Preparation: Dissolve 5.0 mmol of o-aminobenzonitrile in 15 mL of absolute ethanol.
Reagent Addition: Add 2.0 mL of 30% aqueous H₂O₂ followed by 1.0 mL of 6M NaOH dropwise at 0°C.
Causality: NaOH deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻). Due to the repulsion between adjacent lone pairs on the oxygen atoms (the alpha-effect), HOO⁻ is a significantly stronger nucleophile than the hydroxide ion (HO⁻).
Intermediate Formation: Stir at room temperature for 2 hours.
Causality: The highly nucleophilic HOO⁻ rapidly attacks the electrophilic nitrile carbon, forming a peroxyimidate intermediate. This intermediate quickly undergoes internal redox collapse to yield the amide and release oxygen gas (effervescence serves as a visual self-validation of the reaction progressing).
Quenching & Isolation: Quench the reaction with saturated Na₂S₂O₃ to destroy excess peroxide. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the amide.
Table 2: Optimization Parameters for Nitrile Transformations
Transformation
Catalyst / Reagent
Temp (°C)
Time (h)
Expected Yield
Key Mechanistic Driver
Tetrazole Formation
NaN₃, ZnBr₂
80
12-16
85-92%
Lewis acid LUMO lowering of –C≡N.
Amide Hydration
H₂O₂, NaOH
25
2-4
>90%
Alpha-effect nucleophilicity of HOO⁻.
Quinazoline Annulation
Formamidine acetate
120
6-8
75-80%
Tandem nucleophilic addition / cyclization.
Conclusion
The nitrile functional group in anilino compounds is far more than a passive structural linker. Through strategic manipulation of its push-pull electronics, synthetic chemists can drive complex heterocyclic annulations. Furthermore, its unique physicochemical properties—balancing metabolic stability with targeted, reversible electrophilicity—make it an indispensable tool in modern rational drug design, particularly for developing next-generation covalent kinase and protease inhibitors.
References
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions
Source: Taylor & Francis / Future Medicinal Chemistry
URL:[Link]
Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-(4-Ethylanilino)propanenitrile (CAS No. 143784-16-1), a distinct aromatic nitrile compound. While the specific historical discovery of this molecule is not extensively documented in public literature, this guide elucidates its chemical identity, the well-established synthetic pathway for its creation, and its probable role as a valuable intermediate in chemical synthesis. By examining the fundamental reaction chemistry, this document offers researchers and drug development professionals a foundational understanding of the compound's synthesis, properties, and potential applications.
Introduction and Nomenclature
3-(4-Ethylanilino)propanenitrile is a member of the β-aminopropanenitrile family of compounds. These molecules are characterized by an aniline core structure linked via a secondary amine to a propanenitrile group. The specific historical context of its first synthesis is not detailed in seminal publications, a common characteristic for many specialized chemical intermediates that are not themselves end-products. Its development is intrinsically linked to the application of established synthetic methodologies to create novel building blocks for larger, more complex molecules in the pharmaceutical and materials science sectors.
The compound is systematically identified by the following:
The molecular structure consists of a 4-ethylaniline moiety connected at the nitrogen atom to a 3-carbon nitrile chain. This structure imparts specific chemical characteristics relevant for its use as a synthetic intermediate.
Table 1: Physicochemical Properties of 3-(4-Ethylanilino)propanenitrile
Note: Most properties are computationally derived, as extensive experimental data is not widely published.
Synthesis Pathway: The Aza-Michael Addition
The most logical and widely accepted method for synthesizing 3-(4-Ethylanilino)propanenitrile is the aza-Michael addition . This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of a nitrogen nucleophile—in this case, 4-ethylaniline—to an α,β-unsaturated nitrile, which is acrylonitrile.[2]
The reaction is prized for its efficiency and atom economy. It can be performed under various conditions, including solvent-free, under microwave irradiation, or catalyzed by acids, bases, or even enzymes like lipases.[2][3][4] The underlying mechanism involves the nucleophilic attack of the amine's lone pair of electrons onto the β-carbon of acrylonitrile, which is made electrophilic by the strong electron-withdrawing nature of the adjacent nitrile group.[5]
Diagram 1: Synthesis Workflow via Aza-Michael Addition
Caption: Aza-Michael addition of 4-ethylaniline to acrylonitrile.
Experimental Protocol (Representative)
While a specific, dedicated publication for the synthesis of CAS 143784-16-1 is not prominent, the following protocol is a representative example based on established methods for aza-Michael additions, particularly modern approaches using microwave irradiation for enhanced reaction speed and efficiency.[2]
Objective: To synthesize 3-(4-Ethylanilino)propanenitrile via microwave-assisted aza-Michael addition.
Materials:
4-Ethylaniline (1.0 mmol)
Acrylonitrile (1.1 mmol, slight excess)
Molecular Sieves, 4 Å (catalyst/dehydrating agent)[2]
Microwave-safe reaction vessel
Procedure:
Preparation: To a clean, dry microwave-safe reaction vessel, add 4-ethylaniline (1.0 mmol).
Reagent Addition: Add acrylonitrile (1.1 mmol) to the vessel.
Catalyst: Add a small quantity of finely powdered 4 Å molecular sieves (approx. 0.1 g).[2] The sieves act as a catalyst and help to remove any trace amounts of water that could interfere with the reaction.
Mixing: Seal the vessel and gently swirl the contents to ensure a homogenous mixture.
Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 40-60°C for a period of 1-2 hours.[2]
Causality Note: Microwave irradiation provides efficient and uniform heating, significantly reducing the reaction time compared to conventional heating methods. The temperature is kept moderate to prevent polymerization of acrylonitrile.
Monitoring: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the 4-ethylaniline starting material.
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The molecular sieves are removed by filtration. The crude product can then be purified using silica gel column chromatography to yield the pure 3-(4-Ethylanilino)propanenitrile.
Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure against the expected molecular formula and connectivity.
Applications and Significance
The primary utility of 3-(4-Ethylanilino)propanenitrile lies in its role as a synthetic intermediate or building block . The bifunctional nature of the molecule—containing a nucleophilic secondary amine and a versatile nitrile group—makes it a valuable precursor for a variety of more complex chemical structures.
Pharmaceutical Synthesis: The closely related isomer, 3-(N-ethylanilino)propanenitrile, is used as a precursor in the synthesis of antipsychotic and antidepressant drugs.[6] It is highly probable that 3-(4-Ethylanilino)propanenitrile is designed for similar applications, where the 4-ethylphenyl moiety is a required pharmacophore for a target receptor.
Agrochemicals: Aromatic amines and nitriles are common structural motifs in herbicides and other agrochemicals.[6] This compound could serve as an intermediate in the development of new active ingredients.
Dye and Polymer Chemistry: The aromatic amine structure suggests potential use in the synthesis of specialized dyes or as a monomer or additive in polymer science.
Diagram 2: Logical Relationship of the Compound
Caption: Role as an intermediate from chemical method to application.
Conclusion
3-(4-Ethylanilino)propanenitrile stands as a testament to the power of fundamental organic reactions in generating novel chemical entities. While it may not have a celebrated history of discovery, its value is derived from its potential as a precisely functionalized building block. Its synthesis is straightforward, relying on the robust and efficient aza-Michael addition. For researchers in medicinal chemistry and materials science, understanding the synthesis and reactivity of this and similar intermediates is crucial for the design and development of next-generation molecules.
References
Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]
Silva, B. V., & de Souza, R. O. M. A. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(49), 6858-6860.
Dandia, A., Singh, R., & Khaturia, S. (2014). A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. Journal of the Serbian Chemical Society, 79(1), 23-30.
Das, P., Devi, N., & Puzari, A. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports, 13(1), 6205. Available at: [Link]
IJSDR. (2022). Michael Addition Reaction Under Green Chemistry. International Journal of Scientific Development and Research, 7(6). Available at: [Link]
SIELC Technologies. (2018). Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. Retrieved from [Link]
Das, P., Devi, N., & Puzari, A. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Journal of the Indian Chemical Society, 99(5), 100411.
An In-Depth Technical Guide to the Thermochemical Properties of Aliphatic Nitriles Executive Summary Aliphatic nitriles are indispensable in modern chemical synthesis, acting as highly polar, aprotic solvents, and critic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermochemical Properties of Aliphatic Nitriles
Executive Summary
Aliphatic nitriles are indispensable in modern chemical synthesis, acting as highly polar, aprotic solvents, and critical intermediates in the development of active pharmaceutical ingredients (APIs). For researchers and process engineers, understanding the thermochemical properties of these compounds—specifically their enthalpies of vaporization (
ΔlgHm∘
) and enthalpies of formation (
ΔfHm∘
)—is paramount. Accurate thermochemical data dictate process safety parameters, phase equilibrium models, and the thermodynamic feasibility of novel synthetic pathways.
As a Senior Application Scientist, I approach thermochemical profiling not merely as data collection, but as a rigorous, self-validating system. This guide dissects the fundamental thermochemistry of aliphatic nitriles, detailing the causality behind the experimental protocols used to derive benchmark thermodynamic values.
Mechanistic Insights into Nitrile Thermochemistry
The cyano group (–C≡N) imparts a significant dipole moment to aliphatic nitriles, drastically influencing their intermolecular interactions. This strong dipole-dipole interaction manifests directly in their thermochemical behavior.
Enthalpy of Vaporization (
ΔlgHm∘
)
The enthalpy of vaporization is a reliable metric for quantifying the strength of intermolecular non-covalent interactions in the liquid phase[1]. For linear aliphatic nitriles,
ΔlgHm∘
exhibits a strict linear correlation with the number of carbon atoms in the alkyl chain[1]. This chain-length dependence allows researchers to predict the vaporization enthalpies of higher homologues (e.g., C7–C17) with high precision using group additivity parameters[2]. However, lower-chain nitriles (like acetonitrile) often deviate slightly from these linear models due to the disproportionately high influence of the highly polar cyano group relative to the short alkyl chain[3].
Enthalpy of Formation (
ΔfHm∘
)
The standard molar enthalpy of formation in the gas phase,
ΔfHm∘(g)
, is the ultimate comprehensive thermochemical property. It is derived by combining the liquid-phase enthalpy of formation—obtained via oxygen bomb combustion calorimetry—with the enthalpy of vaporization[4]. Modern thermochemical workflows demand that these experimental values be cross-validated against high-level ab initio quantum chemical calculations (such as G3 or W1-F12 composite methods) to ensure absolute benchmark accuracy[4][5].
To achieve benchmark-quality thermochemical data, the experimental design must inherently prove its own accuracy. Below are the field-proven protocols for determining the core properties of aliphatic nitriles, emphasizing the causality behind each methodological choice.
Protocol A: Transpiration Method for Enthalpy of Vaporization
The transpiration method is the gold standard for measuring the vapor pressures of low-to-medium volatility liquids.
Step 1: Carrier Gas Saturation. A stream of ultra-pure nitrogen (
N2
) is passed through a U-shaped glass tube containing the aliphatic nitrile, maintained at a precisely controlled temperature (
±0.01
K).
Causality:
N2
is used as an inert carrier to prevent oxidative degradation of the nitrile at elevated temperatures[5].
Step 2: Flow Rate Variation (The Self-Validation Step). The experiment is repeated at multiple
N2
flow rates.
Causality: If the calculated vapor pressure remains constant across different flow rates, it proves that the carrier gas is fully saturated and true thermodynamic equilibrium has been achieved. If the pressure drops at higher flow rates, kinetic limitations are present.
Step 3: Condensation and Quantification. The saturated gas flows into a cold trap where the nitrile is quantitatively condensed. The mass of the condensed nitrile is determined via capillary gas chromatography (GC)[1].
Step 4: Thermodynamic Derivation. Vapor pressure is calculated using the ideal gas law. The enthalpy of vaporization at the reference temperature (298.15 K) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation[6].
Protocol B: Static Bomb Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry measures the specific energy of combustion (
ΔcHm∘
), which is used to calculate
ΔfHm∘(l)
.
Step 1: Calorimeter Calibration. The energy equivalent of the isoperibol bomb calorimeter is determined using a standard reference sample of benzoic acid (NIST SRM 39j)[4].
Causality: This standardizes the system, ensuring that the measured temperature rise is accurately converted into absolute Joules, making the data traceable.
Step 2: Sample Encapsulation. Approximately 0.3 g of the liquid nitrile is encapsulated in a commercially available polyethylene bulb of 1 cm³ volume[4].
Causality: Aliphatic nitriles are volatile. Encapsulation prevents mass loss due to evaporation before ignition, which would otherwise fatally skew the specific energy calculation.
Step 3: Pressurized Combustion. The loaded container is placed in the bomb, pressurized with pure oxygen to 3.04 MPa, and ignited[4].
Step 4: Nitric Acid Correction. Following combustion, the bomb washings are titrated with 0.1 mol·dm⁻³ NaOH (aq).
Causality: Because nitriles contain nitrogen, combustion in an
O2
environment produces aqueous nitric acid (
HNO3
). The formation of
HNO3
is an exothermic side reaction; titrating it allows researchers to mathematically subtract this excess heat from the total energy measured[4].
Data Presentation: Thermochemical Properties of Selected Nitriles
The following table synthesizes the thermochemical data for key aliphatic nitriles, demonstrating the transition from liquid-phase combustion data to standard gas-phase enthalpies.
Compound
Formula
ΔfHm∘(l)
(kJ/mol)
ΔlgHm∘
(kJ/mol)
ΔfHm∘(g)
(kJ/mol)
Acetonitrile
C₂H₃N
40.59 ± 0.30
33.45 ± 0.15
74.04 ± 0.37
3-Hydroxypropanenitrile
C₃H₅NO
-154.8 ± 1.2 *
63.6 ± 0.8 *
-91.2 ± 1.4
Linear C7–C17 Nitriles
CₙH₂ₙ₋₁N
Chain-dependent
Linear correlation with Kovats indices
Calculated via Additivity
*Note: Derived values based on the relationship
ΔfHm∘(g)=ΔfHm∘(l)+ΔlgHm∘
[4][5][7].
Workflow Visualization
The following diagram illustrates the logical progression of a self-validating thermochemical study, from raw sample purification to computational benchmarking.
Figure 1: Self-validating workflow for determining standard gas-phase enthalpies of formation.
Conclusion
The rigorous determination of the thermochemical properties of aliphatic nitriles requires a synthesis of highly controlled experimental calorimetry, equilibrium-verified vapor pressure measurements, and high-level computational validation. By employing self-validating protocols—such as flow-rate variation in transpiration and standard reference calibration in bomb calorimetry—researchers can generate benchmark data. This data is critical for optimizing reaction conditions, ensuring thermal safety in scale-up processes, and advancing computational models in drug development.
References
Zaitseva, K. V., et al. "Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study." Kazan Federal University. Available at:[Link]
Ribeiro da Silva, M. A. V., et al. "Experimental and computational thermochemical study of 3-hydroxypropanenitrile." ResearchGate. Available at:[Link]
Emel'yanenko, V. N., et al. "Vapour pressures and enthalpies of vapourization of a series of the linear aliphatic nitriles." ResearchGate. Available at: [Link]
NIST Chemistry WebBook, SRD 69. "Acetonitrile." National Institute of Standards and Technology. Available at:[Link]
Verevkin, S. P., et al. "Vapor Pressures, Enthalpies of Vaporization, and Critical Parameters of a Series of Linear Aliphatic Dimethyl Esters of Dicarboxylic Acids." Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
Zavitsas, A. A., et al. "What is the enthalpy of formation of acrylonitrile?" ResearchGate. Available at: [Link]
3-(4-Ethylanilino)propanenitrile: A Strategic Chemical Intermediate in Dye Synthesis and Pharmaceutical Development
Executive Overview In my tenure developing synthetic routes for advanced chemical building blocks, I have found that the cyanoethylation of anilines is often deceptively simple on paper but highly nuanced in practice. 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In my tenure developing synthetic routes for advanced chemical building blocks, I have found that the cyanoethylation of anilines is often deceptively simple on paper but highly nuanced in practice. 3-(4-Ethylanilino)propanenitrile (also known as N-(2-cyanoethyl)-4-ethylaniline) represents a prime example of a high-value intermediate. Structurally, it combines the lipophilicity and steric bulk of an ethylphenyl ring with the versatile reactivity of a cyanoethyl handle. This dual nature makes it an indispensable scaffold in the synthesis of advanced disperse dyes, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs).
This whitepaper deconstructs the mechanistic foundations of its synthesis, outlines its downstream applications, and provides a field-proven, self-validating experimental protocol for its preparation.
Quantitative Data & Physicochemical Profiling
Understanding the physical and chemical parameters of 3-(4-ethylanilino)propanenitrile is critical for optimizing downstream reactions, particularly in liquid-liquid extractions and chromatographic purifications.
Mechanistic Foundations: The Cyanoethylation Reaction
The synthesis of 3-(4-ethylanilino)propanenitrile relies on the cyanoethylation of 4-ethylaniline—a classic Michael addition. According to1, the nitrogen atom of the aniline acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
However, because aniline derivatives are relatively weak nucleophiles compared to aliphatic amines (due to the delocalization of the nitrogen lone pair into the aromatic ring), the reaction requires catalytic activation. Historical protocols, such as those adapted from Cookson et al. and detailed in 2, demonstrate that using a Brønsted acid (like acetic acid) combined with a Lewis acid (like Cu²⁺ salts) perfectly balances the reaction.
The Causality of Catalysis: The acetic acid protonates the nitrile nitrogen of acrylonitrile, increasing the electrophilicity of the β-carbon. Simultaneously, the Cu²⁺ coordinates the transition state. Crucially, acetic acid is a weak acid; it does not completely protonate the aniline nitrogen, which would otherwise quench its nucleophilicity and halt the reaction[1][2].
Reaction pathway for the metal-assisted cyanoethylation of 4-ethylaniline.
The Application Landscape
The strategic value of 3-(4-ethylanilino)propanenitrile lies in the orthogonal reactivity of its functional groups.
Disperse Dyes Synthesis: Industrial applications heavily rely on this intermediate for the production of disperse dyes 3. When coupled with diazonium salts (e.g., derived from 2-chloro-4-nitroaniline), it forms vibrant azo dyes. The cyanoethyl group acts as a critical auxochrome modifier, shifting the absorption spectrum and improving the dye's sublimation fastness and affinity for synthetic hydrophobic fibers like polyester 4.
Pharmaceutical Scaffolds: The terminal nitrile is a latent primary amine. Catalytic hydrogenation (using H₂ and Raney Nickel) yields N-(3-aminopropyl)-4-ethylaniline, a 1,3-diamine building block frequently utilized in the design of central nervous system (CNS) active agents and kinase inhibitors.
Agrochemicals: Acid-catalyzed cyclization of the cyanoethylated intermediate yields 1-alkyl-1,2,3,4-tetrahydroquinoline derivatives, which serve as core scaffolds in modern herbicides.
Downstream synthetic applications of 3-(4-ethylanilino)propanenitrile.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system. It incorporates built-in analytical checkpoints so the operator can confirm success at each phase rather than relying blindly on reaction times.
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylaniline in glacial acetic acid. Add the Cu(OAc)₂ catalyst.
Causality: Premixing the aniline with the metal/acid catalyst allows for the formation of the active coordination complex prior to the introduction of the Michael acceptor.
Addition of Acrylonitrile: Cool the flask to 0 °C in an ice bath. Add acrylonitrile dropwise over 10 minutes.
Causality: Acrylonitrile is prone to exothermic polymerization. Dropwise addition at low temperatures prevents runaway radical polymerization.
Thermal Activation: Move the flask to an oil bath and heat to 85 °C. Maintain vigorous stirring.
The Validation Loop (TLC Monitoring): After 6 hours, take a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc).
Validation Check: The reaction is complete only when the starting material spot (Rf ~0.6, visualized via UV 254 nm) is completely consumed and replaced by a lower-running product spot (Rf ~0.45). Do not proceed to workup until this is confirmed.
Quench and Workup: Cool the mixture to room temperature. Slowly pour the reaction into 50 mL of ice-cold saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL).
Causality: The NaHCO₃ neutralizes the acetic acid. If the acid is not neutralized prior to solvent concentration, the heat of the rotary evaporator can trigger an acid-catalyzed retro-Michael reaction, destroying your product yield.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane:EtOAc) to yield the pure product.
Analytical Validation:
¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet at ~2.60 ppm (2H, -CH₂CN) and a triplet/quartet system at ~3.45 ppm (2H, -NH-CH₂-) confirming the cyanoethyl linkage.
References
BenchChem Technical Support Team. "Technical Support Center: Optimizing Reaction Conditions for Cyanoethylation of Aniline." Benchchem. 1
Cookson et al. / European Patent EP1321453A2. "N-(Aminopropyl)-toluenediamines and their use as epoxy curing agents." European Patent Office / Google Patents. 2
Hexone Interchem Pvt Ltd. "Manufacturer of N N Dihydroxyethyl Meta Chloro Aniline & N - N - BIS CYANO ETHYL." Exporters India. 3
US Patent US3793305A. "One-step process of preparing azo dyes by simultaneous diazotization." Google Patents. 4
Application Note: Mechanistic Insights and Optimized Protocol for the Cyanoethylation of N-Ethylaniline
Executive Summary & Chemical Context Cyanoethylation is a vital synthetic transformation used to introduce a cyanoethyl group (-CH₂CH₂CN) into molecules possessing labile hydrogen atoms[1]. The cyanoethylation of N-ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Cyanoethylation is a vital synthetic transformation used to introduce a cyanoethyl group (-CH₂CH₂CN) into molecules possessing labile hydrogen atoms[1]. The cyanoethylation of N-ethylaniline yields N-(2-cyanoethyl)-N-ethylaniline (CAS: 148-87-8), a highly valued tertiary amine intermediate utilized in the synthesis of disperse azo dyes (such as Disperse Orange 37) and various biologically active heterocycles[2].
Because N-ethylaniline is a secondary aromatic amine, its inherent nucleophilicity is significantly attenuated by the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, the N-ethyl substituent introduces steric hindrance that resists standard alkylation[3]. Consequently, uncatalyzed reactions fail to produce meaningful yields. This application note establishes a self-validating, high-yield protocol by detailing the causality behind catalyst selection, reaction thermodynamics, and in-process analytical monitoring.
Mechanistic Pathway: Catalyzed Michael Addition
The synthesis proceeds via a 1,4-conjugate addition, commonly known as a Michael addition, where N-ethylaniline acts as the nucleophile and acrylonitrile acts as the
α,β
-unsaturated electrophile[4].
To overcome the steric and electronic deactivation of the secondary aromatic amine, a catalyst—typically a Lewis acid or transition metal salt—is required. The catalyst coordinates to the nitrogen atom of the acrylonitrile molecule. This coordination withdraws electron density from the conjugated system, drastically increasing the electrophilicity of the
β
-carbon[3]. Following the nucleophilic attack by the amine, a zwitterionic intermediate forms, which rapidly undergoes an intramolecular proton shift (tautomerization) to yield the stable tertiary amine[4].
Fig 1. Catalyzed Michael addition mechanism for the cyanoethylation of N-ethylaniline.
Catalyst Selection & Yield Optimization
Historically, glacial acetic acid was the standard Brønsted acid catalyst for cyanoethylation. However, its efficacy drops significantly when applied to sterically hindered amines[3]. Modern protocols favor Cupric Acetate Monohydrate or Aluminum Chloride (
AlCl3
) . Cupric acetate is particularly advantageous because its catalytic action is not inhibited by ortho- or N-substituents on the aromatic ring, leading to shorter reaction times and higher purity profiles[3][5].
Table 1: Optimization of Reaction Conditions for N-Ethylaniline Cyanoethylation
Catalyst System
Molar Ratio (Amine:Nitrile)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Rationale & Limitations
Uncatalyzed
1:1.5
120
24
< 10
Fails to overcome the high activation energy barrier of the hindered amine.
Glacial Acetic Acid
1:1.5
100
18-24
60-65
Standard acid catalyst; suffers from slow kinetics due to steric hindrance[3].
Cupric Acetate
1:1.5
90-100
10-12
85-88
Highly effective for N-substituted anilines; requires aqueous workup[3].
AlCl3
/
ZnCl2
1:1.5
80-90
8-10
90-94
Excellent yields but requires strict anhydrous conditions[5].
Self-Validating Experimental Protocol
This methodology utilizes Cupric Acetate in an acetic acid co-solvent system. The protocol is designed as a self-validating system : it mandates in-process Thin Layer Chromatography (TLC) monitoring to visually confirm the complete consumption of the starting amine before quenching, preventing challenging downstream separations[4].
Fig 2. Step-by-step experimental workflow for synthesizing N-(2-cyanoethyl)-N-ethylaniline.
Acrylonitrile (CAS: 107-13-1): 1.5 equivalents (8.0 g, 0.15 mol). Note: A 1.5x molar excess is used to drive the reaction equilibrium forward and compensate for acrylonitrile's high volatility (BP 77°C)[4].
Glacial Acetic Acid : 10 mL (Co-catalyst and solvent medium)
Toluene : For liquid-liquid extraction.
Step-by-Step Methodology
Reaction Setup : In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 12.1 g of N-ethylaniline and 10 mL of glacial acetic acid.
Catalyst Activation : Add 1.0 g of cupric acetate monohydrate. Stir vigorously at room temperature for 10 minutes to ensure homogeneous dispersion of the transition metal catalyst.
Controlled Electrophile Addition : Using an addition funnel, add 8.0 g of acrylonitrile dropwise over 20 minutes.
Causality: Acrylonitrile is prone to exothermic free-radical polymerization. Dropwise addition keeps the steady-state concentration of the unreacted monomer low, completely mitigating the formation of polyacrylonitrile side products[4].
Reflux : Submerge the flask in a pre-heated oil bath at 90–100°C. Maintain continuous reflux and stirring for 12 hours.
In-Process Monitoring (Self-Validation) : After 10 hours, extract a 50 µL aliquot. Run a TLC plate using a Hexane:Ethyl Acetate (4:1) mobile phase.
Validation Logic: The conversion of the secondary amine to a tertiary amine removes the hydrogen-bonding N-H group. Consequently, the product N-(2-cyanoethyl)-N-ethylaniline will exhibit a higher
Rf
value (less polar) than the starting N-ethylaniline. Do not proceed to step 6 until the lower
Rf
spot is entirely absent[4].
Quenching and Workup : Cool the mixture to room temperature. Quench by adding 50 mL of distilled water. Neutralize the acetic acid by slowly adding a 10% NaOH solution until the aqueous layer reaches pH ~7.
Extraction : Transfer to a separatory funnel and extract the product into the organic phase using Toluene (3 x 30 mL). Combine the organic layers and wash with brine (30 mL) to remove residual moisture and copper salts.
Purification : Dry the organic layer over anhydrous
Na2SO4
, filter, and remove the toluene under reduced pressure using a rotary evaporator. Purify the crude residue via vacuum distillation to isolate the pure product.
Analytical Characterization
To verify the structural integrity of the synthesized N-(2-cyanoethyl)-N-ethylaniline, perform the following characterizations:
Physical Appearance : Clear to slightly pale-yellow liquid[6][7].
Boiling Point : ~176°C (under reduced pressure)[7].
FT-IR Spectroscopy : Successful cyanoethylation is confirmed by the complete disappearance of the secondary amine N-H stretching band at ~3400 cm⁻¹ and the emergence of a sharp, distinct aliphatic nitrile (C≡N) stretching band at ~2250 cm⁻¹.
References
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles - Asian Journal of Chemistry - [Link]
Application Note: HPLC Method Development and Validation for the Purity Analysis of 3-(4-Ethylanilino)propanenitrile
Introduction & Analytical Challenges 3-(4-Ethylanilino)propanenitrile is a secondary aniline derivative typically synthesized via the Michael addition of 4-ethylaniline to acrylonitrile. Accurate purity determination of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
3-(4-Ethylanilino)propanenitrile is a secondary aniline derivative typically synthesized via the Michael addition of 4-ethylaniline to acrylonitrile. Accurate purity determination of this intermediate is critical for downstream pharmaceutical synthesis and material science applications.
Analyzing secondary amines via High-Performance Liquid Chromatography (HPLC) presents specific chromatographic challenges. The basic nitrogen atom is prone to secondary interactions with residual silanol groups on standard silica-based stationary phases. If not properly mitigated, this leads to severe peak tailing, shifting retention times, and poor resolution between the active pharmaceutical ingredient (API) and its related impurities[1].
Method Development Rationale: The Causality of Choice
To ensure a robust, reproducible, and highly sensitive assay, every parameter in this method has been selected based on fundamental physicochemical principles:
Stationary Phase Selection: A high-density, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is utilized. End-capping chemically blocks free silanol groups (-SiOH) on the silica support, preventing them from acting as weak acids that bind to the basic amine of the analyte.
Mobile Phase & pH Control: The method employs 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves a dual mechanistic purpose:
It lowers the mobile phase pH to ~2.0, ensuring the secondary amine of 3-(4-Ethylanilino)propanenitrile is fully protonated.
It acts as an ion-pairing agent, masking the protonated amine and further suppressing any residual silanol ionization. This combination guarantees sharp, symmetrical peaks.
Detector Wavelength: UV detection is set to 254 nm. The extended
π→π∗
conjugation of the aniline aromatic ring provides strong, specific absorbance at this wavelength, ensuring a low Limit of Detection (LOD) while ignoring non-UV-active solvent peaks.
Impurity Profiling & Specificity
A highly specific method must resolve the target analyte from its starting materials and potential degradation products. As illustrated below, the method is designed to separate the polar starting materials, the target API, and the highly lipophilic bis-alkylated impurities.
Fig 1: Synthesis pathway and potential impurity generation for 3-(4-Ethylanilino)propanenitrile.
Regulatory Framework & Self-Validating Design
This protocol is designed in strict adherence to the[2], which dictates the evaluation of specificity, linearity, accuracy, and precision. Furthermore, allowable adjustments to the gradient conditions fall under the harmonized [3], ensuring the method remains compliant across different global laboratories.
To guarantee data integrity, this protocol operates as a self-validating system . It utilizes a System Suitability Test (SST) as a strict gating mechanism. If the SST fails to meet predefined resolution and precision criteria, the analytical sequence is halted, preventing the generation of erroneous purity data.
Fig 2: Self-validating HPLC analytical workflow with SST gating per ICH Q2(R2) guidelines.
Step-by-Step Experimental Protocol
Reagent & Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic acid to 1000 mL of ultra-pure HPLC water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Diluent: Prepare a 50:50 (v/v) mixture of HPLC Water and Acetonitrile.
Standard and Sample Preparation
Stock Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 3-(4-Ethylanilino)propanenitrile reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent.
System Suitability (SST) Solution: Transfer 1.0 mL of the Stock Standard into a 10 mL volumetric flask. Spike with 10 µL of a 1.0 mg/mL 4-ethylaniline solution (impurity marker). Make up to volume with Diluent.
Sample Solution: Accurately weigh 25.0 mg of the synthesized batch sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Program the HPLC system according to the parameters and gradient profile outlined in Table 1 .
Table 1: RP-HPLC Gradient Program and Instrument Parameters
Parameter
Specification
Column
End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size
Column Temperature
30 °C ± 1 °C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
UV at 254 nm (Reference 360 nm if using PDA)
Time (min)
% Mobile Phase A
0.0
85
3.0
85
15.0
10
18.0
10
18.1
85
23.0
85
Execution & System Suitability Testing (SST)
Inject the solutions in the following sequence: Blank (Diluent)
→
SST Solution (5 replicates)
→
Samples (Duplicate)
→
Bracketing Standard. The system must meet the criteria in Table 2 before sample data can be integrated.
Table 2: System Suitability Criteria (Self-Validation Gates)
Parameter
Target Analyte
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
Target API
~11.5 min (± 0.5 min)
Confirms correct mobile phase mixing and column chemistry.
Resolution (
Rs
)
4-Ethylaniline / API
Rs
> 2.0
Ensures baseline separation between starting material and product.
Tailing Factor (
Tf
)
Target API
Tf
≤ 1.5
Validates that TFA has successfully suppressed silanol interactions.
Injection Precision
Target API Area
%RSD ≤ 2.0% (n=5)
Confirms autosampler accuracy and system stability.
Method Validation Parameters
Upon successful method development, full validation must be executed following ICH Q2(R2) standards. Table 3 summarizes the quantitative target data required to certify the method for routine batch release.
Table 3: ICH Q2(R2) Validation Acceptance Criteria
Validation Characteristic
Methodology
Acceptance Criteria
Specificity
Inject API spiked with known impurities.
No interfering peaks at the RT of the API. Peak purity index > 0.990 (PDA).
Linearity
5 concentration levels (25% to 150% of working conc).
Correlation coefficient (
R2
) ≥ 0.999.
Accuracy (Recovery)
Spike API at 50%, 100%, and 150% levels (n=3 each).
Mean recovery between 98.0% and 102.0%.
Repeatability (Precision)
6 independent sample preparations of the same batch.
%RSD of assay results ≤ 2.0%.
LOD / LOQ
Signal-to-Noise (S/N) ratio calculation.
LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
References
ICH Q2 (R2) Validation of Analytical Procedures
Source: MasterControl (Referencing Official ICH Guidelines)
URL:[Link][2]
Are You Sure You Understand USP <621>?
Source: Chromatography Online
URL:[Link][3]
The Strategic Utility of 3-(4-Ethylanilino)propanenitrile in Modern Organic Synthesis
Abstract This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the versatile applications of 3-(4-Ethylanilino)propanenitrile. This document moves b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the versatile applications of 3-(4-Ethylanilino)propanenitrile. This document moves beyond a simple recitation of facts to provide in-depth application notes and detailed, field-proven protocols. We will explore the synthesis of this key intermediate and its subsequent utilization in significant synthetic pathways, including the creation of vibrant azo dyes and the construction of precursors for active pharmaceutical ingredients (APIs). The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this guide, designed to empower chemists with both theoretical understanding and practical, actionable methodologies.
3-(4-Ethylanilino)propanenitrile, a derivative of both an aromatic amine and a nitrile, is a crystalline solid at room temperature. Its bifunctional nature—possessing a nucleophilic secondary amine and an electrophilic nitrile carbon—makes it a highly valuable and versatile intermediate in organic synthesis. The ethyl group on the aniline ring enhances its lipophilicity, a property often manipulated in the development of bioactive molecules.
Table 1: Physicochemical and Spectroscopic Properties
Property
Value
CAS Number
143784-16-1
Molecular Formula
C₁₁H₁₄N₂
Molecular Weight
174.24 g/mol
Appearance
Pale yellow crystalline solid
Solubility
Limited solubility in water; soluble in organic solvents like ethanol, acetone, and toluene.
IR Spectroscopy (Expected)
A sharp, intense peak around 2240-2220 cm⁻¹ (C≡N stretch, conjugated), N-H stretch for secondary amine around 3350-3310 cm⁻¹ (if present as a primary amine impurity).
¹H NMR Spectroscopy (Expected)
Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and two methylene groups of the propanenitrile chain.
¹³C NMR Spectroscopy (Expected)
Signals for the nitrile carbon (around 118-120 ppm), aromatic carbons, and aliphatic carbons of the ethyl and propanenitrile moieties.
Synthesis of 3-(4-Ethylanilino)propanenitrile via Cyanoethylation
The most direct and common route to synthesize 3-(4-Ethylanilino)propanenitrile is through the cyanoethylation of 4-ethylaniline. This reaction is a classic example of a Michael-type addition, where the nucleophilic amine adds to the electron-deficient β-carbon of acrylonitrile.
The choice of catalyst is crucial in this synthesis. While the reaction can proceed without a catalyst, acidic catalysts like acetic acid are often employed to protonate the nitrile group of acrylonitrile, thereby activating it towards nucleophilic attack. This is particularly effective for anilines bearing electron-donating groups, such as the ethyl group in our substrate.
Caption: General workflow for the synthesis of 3-(4-Ethylanilino)propanenitrile.
Protocol 2.1: Synthesis of 3-(4-Ethylanilino)propanenitrile
This protocol is adapted from established methods for the cyanoethylation of substituted anilines.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass (g) or Volume (mL)
4-Ethylaniline
121.18
100
12.12 g
Acrylonitrile
53.06
120
7.9 mL
Glacial Acetic Acid
60.05
20
1.2 mL
Toluene
-
-
150 mL for extraction
5% Sodium Bicarbonate
-
-
As needed
Brine
-
-
50 mL
Anhydrous MgSO₄
-
-
As needed
Procedure:
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylaniline (12.12 g, 100 mmol) and glacial acetic acid (1.2 mL, 20 mmol).
Add acrylonitrile (7.9 mL, 120 mmol) to the mixture.
Heat the reaction mixture to a gentle reflux (approximately 90 °C) using a heating mantle.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
Extract the aqueous layer with toluene (3 x 50 mL).
Combine the organic extracts and wash with 5% aqueous sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(4-Ethylanilino)propanenitrile.
Applications in Key Synthetic Pathways
The strategic placement of the secondary amine and nitrile functionalities allows for a diverse range of subsequent transformations, making 3-(4-Ethylanilino)propanenitrile a valuable precursor in several fields.
Application in Azo Dye Synthesis
While primary aromatic amines are typically diazotized to form the diazo component in azo dye synthesis, N-substituted anilines like 3-(4-Ethylanilino)propanenitrile serve as excellent coupling components.[1] The secondary amine, along with the activating ethyl group, makes the aromatic ring electron-rich and susceptible to electrophilic attack by a diazonium salt at the para position to the amine.
Caption: Synthesis of an azo dye using 4-ethylaniline as the diazo component and a related N-substituted aniline as the coupling partner.
Protocol 3.1.1: Illustrative Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye using 4-ethylaniline as the diazo component and N,N-dimethylaniline as a model coupling component, illustrating the conditions under which 3-(4-Ethylanilino)propanenitrile would react.[2]
Part A: Diazotization of 4-Ethylaniline
In a 250 mL beaker, dissolve 4-ethylaniline (6.06 g, 50 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
In a separate beaker, prepare a solution of sodium nitrite (3.8 g, 55 mmol) in 20 mL of cold water.
Slowly add the sodium nitrite solution dropwise to the cold 4-ethylaniline solution, ensuring the temperature does not rise above 5 °C.
After the addition is complete, stir for an additional 15 minutes. The resulting solution of 4-ethylbenzenediazonium chloride should be used immediately.
Part B: Azo Coupling
In a 500 mL beaker, dissolve 3-(4-Ethylanilino)propanenitrile (8.71 g, 50 mmol) in a solution of 50 mL of water and 5 mL of glacial acetic acid to maintain a pH of 4-5.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold solution of the coupling component with vigorous stirring.
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
Wash the solid product with cold distilled water until the filtrate is neutral.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
Intermediate in Pharmaceutical Synthesis
The propanenitrile moiety is a key structural motif in various pharmaceuticals.[3] The nitrile group can be strategically transformed into other functional groups, such as primary amines or carboxylic acids, which are fundamental in building the complex architectures of APIs.
3.2.1 Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[4] This transformation converts 3-(4-Ethylanilino)propanenitrile into 3-(4-Ethylanilino)propanoic acid, a valuable building block for further elaboration, such as amide bond formation.
Caption: Reduction of the nitrile group to a primary amine.
Protocol 3.2.2: Reduction of 3-(4-Ethylanilino)propanenitrile with LiAlH₄
Procedure:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.2 g, 110 mmol) in 150 mL of anhydrous diethyl ether.
Cool the suspension in an ice bath.
Dissolve 3-(4-Ethylanilino)propanenitrile (17.4 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4 hours.
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and then water again (12.6 mL).
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with diethyl ether.
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
The product can be further purified by vacuum distillation or by conversion to a hydrochloride salt.
Safety and Handling
3-(4-Ethylanilino)propanenitrile and its precursors are hazardous chemicals that require careful handling.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
* Ventilation: Handle these chemicals in a well-ventilated area or a chemical fume hood.
[5]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can release cyanide upon decomposition or metabolism, so extreme caution is advised.
[5]
Conclusion
3-(4-Ethylanilino)propanenitrile is a chemical intermediate of significant value, bridging basic starting materials with complex, high-value products. Its synthesis via cyanoethylation is a robust and scalable process. The subsequent transformations of its functional groups, particularly in the synthesis of azo dyes and as a precursor to pharmaceutical building blocks, highlight its strategic importance in modern organic synthesis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and safely utilize this versatile compound in their synthetic endeavors.
References
BenchChem. (2025). Technical Support Center: Synthesis of 4'-Ethyl-4-dimethylaminoazobenzene.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization and Coupling.
Science of Synthesis. (n.d.).
BenchChem. (2025). Application Notes and Protocols for Azo Dye Production using Aniline Diazotization.
BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739.
Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]
The Royal Society of Chemistry. (2019). Room temperature diazotization and coupling reaction using DES-Ethanol system. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. Retrieved from [Link]
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
Chemistry Steps. (2022). The Mechanism of Amide Hydrolysis. Retrieved from [Link]
BenchChem. (2025). Key intermediates in the synthesis of pharmaceuticals.
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
Application Note: Advanced Analytical Strategies for the Quantification of Substituted Anilines
Executive Summary & Regulatory Context Substituted anilines (e.g., chloroanilines, methylanilines, and nitroanilines) are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs), dyes, and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Regulatory Context
Substituted anilines (e.g., chloroanilines, methylanilines, and nitroanilines) are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agrochemicals[1]. Due to their DNA-reactive nature, many substituted anilines are classified as potential mutagenic impurities (PMIs) or genotoxic impurities (GTIs)[2].
Under the ICH M7(R1) guideline , the presence of these mutagenic impurities in pharmaceuticals must be strictly controlled to limit potential carcinogenic risk. For a drug administered over a lifetime, the Threshold of Toxicological Concern (TTC) dictates a highly restrictive acceptable intake of 1.5 µ g/day . Translating this daily limit into an analytical specification often requires Limits of Quantification (LOQ) in the low parts-per-million (ppm) or parts-per-billion (ppb) range, depending on the maximum daily dose of the API[3]. This application note provides a mechanistic grounding and self-validating protocols for the trace quantification of substituted anilines using LC-MS/MS and GC-MS platforms.
Mechanistic Grounding: The "Why" Behind the Method
As a Senior Application Scientist, it is critical to understand that analytical methods fail not because of the instrument, but because of a mismatch between the analyte's physicochemical properties and the chosen methodology. Substituted anilines present three distinct analytical challenges:
Polarity and Basicity: The primary amine group (-NH₂) imparts basicity and polarity. In standard reversed-phase HPLC (RP-HPLC), anilines can exhibit poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Solution: Utilizing Phenyl-hexyl or Biphenyl stationary phases leverages
π−π
interactions with the aniline's aromatic ring, significantly improving retention and peak symmetry compared to standard C18 columns.
Active Hydrogens and Volatility: While some alkyl-anilines are semi-volatile, highly polar substituted anilines possess active hydrogen atoms that form strong hydrogen bonds, reducing volatility and causing adsorption in Gas Chromatography (GC) inlet liners. Solution: Chemical derivatization (e.g., acylation or silylation) replaces the active hydrogen, lowering the boiling point and enhancing GC detectability[4]. For example, derivatization with 4-carbethoxyhexafluorobutyryl chloride is highly effective for extracting and quantifying trace anilines in complex biological matrices like serum[5].
Matrix Suppression: In LC-MS/MS, the co-elution of high-concentration API or environmental matrix components can suppress the electrospray ionization (ESI) of the trace aniline. Solution: A self-validating protocol must incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix effects during ionization.
Caption: Decision tree for selecting analytical methods for substituted anilines.
Quantitative Data: Platform Comparison
Selecting the correct platform requires balancing sensitivity, sample preparation time, and matrix compatibility. Recent interlaboratory comparisons demonstrate that while GC-MS/MS offers high precision for environmental water analysis, LC-MS/MS provides a high-throughput alternative by eliminating the need for derivatization[6].
Analytical Platform
Matrix Suitability
Sample Preparation
Sensitivity (Typical LOQ)
Key Advantages
Limitations
GC-MS (Single Quad)
Environmental / Serum
LLE + Derivatization
1.0 - 5.0 µg/L
Standardized protocols (e.g., DIN 38407)
Lower sensitivity for ortho-substituted anilines[6]
Susceptible to matrix effects (ion suppression) in ESI+
Experimental Protocols
Protocol A: Trace Quantification of Mutagenic Anilines in APIs via LC-MS/MS
Design Logic: This protocol uses a "dilute-and-shoot" approach to prevent the loss of volatile anilines during extraction. It is a self-validating system because it relies on MRM ion ratios for definitive identification and a SIL-IS to correct for API-induced ion suppression.
Step 1: Sample and Standard Preparation
Diluent Selection: Prepare a diluent of 5% Methanol in LC-MS grade water. Causality: High aqueous content prevents the solvent effect (peak distortion) when injecting into a highly aqueous mobile phase.
API Preparation: Accurately weigh 50 mg of the API and dissolve it in 5.0 mL of diluent (10 mg/mL).
Internal Standard Spiking: Spike the sample solution with 10 µL of a 1.0 µg/mL Stable Isotope-Labeled Internal Standard (e.g., Aniline-d5) to achieve a final IS concentration of 2.0 ng/mL.
Step 2: LC-MS/MS Conditions
Column: Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm). Causality: The biphenyl phase enhances retention of the aromatic amine via
π−π
interactions, pushing the analyte past the solvent front where ion suppression is highest.
Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation to
[M+H]+
).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate.
Ion Ratio Verification: Monitor two MRM transitions per analyte (e.g., Quantifier and Qualifier ions). The protocol self-validates identity if the ratio between the qualifier and quantifier peak areas remains within
±20%
of the calibration standard.
Recovery Check: The absolute peak area of the SIL-IS in the API sample must be
>50%
of the SIL-IS area in a neat solvent blank. If it drops below 50%, severe ion suppression is occurring, and the API concentration must be diluted further.
Protocol B: GC-MS Analysis of Anilines in Complex Matrices via Derivatization
Design Logic: Direct GC analysis of primary anilines leads to peak tailing. This protocol uses acylation to replace the active polar hydrogen, rendering the molecule highly volatile and thermally stable[4].
Step 1: Liquid-Liquid Extraction (LLE)
Take 10 mL of the environmental water or biological sample (e.g., serum).
Adjust the pH to
>11
using 1M NaOH. Causality: Anilines are weak bases (
pKa≈4.6
). High pH ensures they are fully deprotonated (neutral state), maximizing partitioning into the organic phase.
Extract with 5 mL of dichloromethane (DCM). Vortex for 2 minutes and centrifuge to separate layers. Collect the lower organic phase.
Step 2: Derivatization (Acylation)
Add 50 µL of the derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride or acetic anhydride) to the DCM extract[5].
Incubate at 60°C for 30 minutes. Causality: Heat drives the nucleophilic acyl substitution reaction to completion.
Evaporate the mixture to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate[5].
Step 3: GC-MS Conditions & Validation
Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film).
Detection: Electron Impact (EI) at 70 eV, Selected Ion Monitoring (SIM) mode.
Self-Validation Check: Monitor the baseline for un-derivatized aniline. The complete absence of the un-derivatized peak, coupled with a strong molecular ion for the derivatized product (e.g.,
m/z
343 for 4-carbethoxyhexafluorobutyryl derivatives[5]), validates that the derivatization efficiency was 100%.
References
Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews. [Link]
ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis.[Link]
Key Contents of ICH M7 Guideline and Case Studies on the Risk Assessment for Potential Nitrosamine Impurities. Kobia. [Link]
Derivatization Methods in GC and GC/MS. IntechOpen.[Link]
Removing unreacted starting materials from 3-(4-Ethylanilino)propanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks in aza-Michael additions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks in aza-Michael additions. The synthesis of 3-(4-ethylanilino)propanenitrile —achieved by reacting 4-ethylaniline with acrylonitrile—is a classic example.
While the forward reaction is straightforward, achieving an analytically pure secondary amine product requires exploiting subtle steric, electronic, and physical differences between the unreacted starting materials and the target compound.
Below is our comprehensive, causality-driven guide to troubleshooting and executing this purification.
Part 1: Quantitative Data & Chemical Context
To design a rational purification strategy, we must first analyze the physical and chemical properties of the reaction matrix. The electron-withdrawing nature of the cyano group in the product reduces the nucleophilicity of the secondary amine, preventing over-alkylation but complicating standard acid-base extractions.
Table 1: Physicochemical Properties and Removal Strategies
Component
Molecular Weight
Boiling Point
Chemical Nature
Recommended Removal Method
Acrylonitrile
53.06 g/mol
77 °C
Electrophile, Highly Volatile
Rotary Evaporation (Vacuum)
4-Ethylaniline
121.18 g/mol
216 °C
Primary Amine, Nucleophilic
Scavenger Resin (PS-Benzaldehyde)
3-(4-Ethylanilino)propanenitrile
174.24 g/mol
>250 °C
Secondary Amine, Less Basic
Isolation via Filtration/Concentration
Part 2: Troubleshooting Guide (Q&A)
Q1: How do I efficiently remove unreacted acrylonitrile without degrading my product?Causality & Resolution: Acrylonitrile is highly volatile (bp 77 °C) but prone to polymerization or retro-Michael reactions if subjected to excessive thermal stress.
Solution: Perform rotary evaporation under reduced pressure (50–100 mbar) using a water bath strictly maintained at 40 °C. Do not exceed 50 °C. The high vapor pressure of acrylonitrile ensures complete removal without requiring high heat, preserving the structural integrity of your cyanoethylated product.
Q2: My LC-MS shows a significant amount of unreacted 4-ethylaniline. Standard vacuum distillation is failing. What is the best approach?Causality & Resolution: 4-Ethylaniline has a high boiling point (216 °C), making standard distillation energetically demanding and risky for product stability. Furthermore, acid-base extraction is inefficient here because the pKa difference between the primary aniline and the secondary cyanoethylated aniline is marginal.
Solution: Utilize a polymer-supported (PS) scavenger resin, specifically PS-Benzaldehyde[1]. The aldehyde functional group on the resin selectively reacts with the primary amine (4-ethylaniline) to form a stable, resin-bound imine (Schiff base). Because your product is a sterically hindered secondary amine, it cannot form an imine and remains completely unreacted in the solution phase[2].
This protocol is designed as a self-validating system : the physical state of the reaction (the disappearance of the primary amine mass in the supernatant) serves as an absolute internal control before you proceed to isolation.
Step 1: Solvent Exchange
After removing acrylonitrile via rotary evaporation, dissolve the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M concentration.
Causality: DCM swells polystyrene-based resins optimally, exposing the maximum number of reactive benzaldehyde sites within the polymer matrix.
Step 2: Resin Loading
Add 3 to 5 equivalents of (typical loading ~1.5 - 2.0 mmol/g) relative to the estimated molar amount of unreacted 4-ethylaniline[2].
Causality: A stoichiometric excess ensures a complete thermodynamic driving force toward the resin-bound imine, overcoming any equilibrium limitations.
Step 3: Agitation
Agitate the mixture at room temperature for 4–16 hours using an orbital shaker.
Critical Warning:Do not use a magnetic stir bar. Magnetic stirring will physically grind and fracture the cross-linked polystyrene beads, creating fine particulates that will clog your glass frit and contaminate your final product[3].
Step 4: Validation (The Self-Validating Step)
Withdraw a 10 µL aliquot of the supernatant, dilute, and analyze via LC-MS. The scavenging is complete only when the peak corresponding to 4-ethylaniline (
m/z
122
[M+H]+
) is completely absent. If present, continue shaking.
Step 5: Filtration & Recovery
Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2–3 bed volumes of DCM to flush out any trapped product. Concentrate the filtrate under reduced pressure to yield analytically pure 3-(4-ethylanilino)propanenitrile.
Part 4: Process Visualizations
Mechanistic pathway of aza-Michael addition and selective primary amine scavenging.
Step-by-step experimental workflow for the purification of the secondary amine product.
Part 5: Frequently Asked Questions (FAQs)
Q3: Can I separate the product from 4-ethylaniline using standard silica gel chromatography instead of resins?
Answer: Yes, but it requires careful solvent optimization. The secondary amine product is generally less polar than the primary amine starting material. This is because the electron-withdrawing cyanoethyl group reduces the electron density on the nitrogen, limiting its ability to hydrogen-bond with the silica stationary phase. A typical eluent system is Hexane/Ethyl Acetate (80:20). To prevent streaking, add 1% triethylamine to the mobile phase to neutralize acidic silanol groups on the silica.
Q4: Why is my isolated product turning brown over time?
Answer: Like most electron-rich aromatic amines, 3-(4-ethylanilino)propanenitrile is highly susceptible to atmospheric auto-oxidation, which forms intensely colored quinonoid byproducts over time. To ensure long-term stability, purge the storage vial with an inert gas (nitrogen or argon), seal tightly, and store at 4 °C protected from light.
Q5: Are there alternative covalent scavengers if PS-Benzaldehyde is unavailable?
Answer: Yes. As documented in, polymer-supported isocyanate (PS-Isocyanate) or Acetoacetoxy ethyl methacrylate (AAEM) resins can also be utilized[4],[5]. These react rapidly with primary amines to form ureas or enamines, respectively, though PS-Benzaldehyde remains the gold standard for its absolute selectivity against secondary amines.
References
Covalent Scavengers for Primary and Secondary Amines
Source: ResearchGate
URL:[Link]
How to prevent polymerization during acrylonitrile reactions
Technical Support Center: Acrylonitrile Handling & Polymerization Troubleshooting Welcome to the Acrylonitrile (AN) Technical Support Center. Acrylonitrile is a highly versatile but volatile monomer used extensively in p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Acrylonitrile Handling & Polymerization Troubleshooting
Welcome to the Acrylonitrile (AN) Technical Support Center. Acrylonitrile is a highly versatile but volatile monomer used extensively in polymer science and organic synthesis. Because it contains both an olefinic (carbon-carbon double bond) and a nitrile (cyano) group, it is highly reactive and susceptible to spontaneous, highly exothermic polymerization[1].
This guide provides researchers and drug development professionals with causality-driven troubleshooting steps to prevent unwanted polymerization during storage, handling, and synthetic reactions.
Section 1: Storage & Pre-Reaction Handling FAQs
Q: My stored acrylonitrile polymerized inside the sealed amber bottle, even though it was kept in the dark and refrigerated. Why did this happen?A: The most likely cause is oxygen depletion. Acrylonitrile is stabilized against free-radical polymerization using the inhibitor monomethyl ether of hydroquinone (MEHQ), typically at concentrations of 35–45 ppm, along with 0.2% to 0.5% water[1],[2].
The Causality: MEHQ does not trap carbon-centered radicals directly with high efficiency. Instead, it relies on dissolved oxygen to first react with the propagating alkyl radicals to form peroxyl radicals. MEHQ then donates a hydrogen atom to the peroxyl radical, halting the chain reaction[3]. If you purged the headspace of your storage container completely with nitrogen or argon (reducing O₂ to 0%), the MEHQ became inactive.
The Fix: When nitrogen blanketing is used for fire safety, ensure the oxygen level in the vapor space is maintained between 2% and 8%[1],[2].
Q: What materials should I strictly avoid when setting up fluid transfer lines or reaction vessels for AN?A: Never use copper, copper alloys (like brass or bronze), aluminum, or magnesium[4],[5].
The Causality: Copper acts as a catalyst that can initiate rapid, uncontrolled exothermic polymerization. Additionally, avoid any accidental contact with strong bases (e.g., NaOH, KOH), strong acids, peroxides, and amines, as these can trigger explosive anionic or free-radical polymerization[1].
Issue: The target reaction requires uninhibited acrylonitrile. During vacuum distillation to remove MEHQ, the monomer polymerized inside the distillation still, ruining the batch.
Root Cause: Vacuum distillation applies heat. As the volatile acrylonitrile evaporates, the concentration of MEHQ in the distillate drops to zero, while the heat simultaneously accelerates thermal free-radical generation. Without MEHQ in the vapor phase or receiving flask, auto-polymerization is highly probable[3].
Corrective Action: Use basic alumina column chromatography at room temperature instead of distillation.
This protocol ensures MEHQ removal without thermal stress. The system is self-validating: you can verify the success of the removal via UV-Vis spectroscopy before proceeding to the main reaction.
Step-by-Step Methodology:
Column Preparation: Pack a clean, dry glass column with basic alumina (Brockmann Grade I). Add a 1 cm layer of clean sea sand on top to prevent disturbing the alumina bed during loading[3].
Elution: Carefully pour the inhibited acrylonitrile onto the column. Open the stopcock and allow the monomer to flow through via gravity at room temperature.
Mechanism: The slightly acidic phenolic -OH group of MEHQ binds tightly to the basic alumina stationary phase, while the non-polar acrylonitrile passes through[3].
Collection & Validation: Collect the purified eluent in a dry, foil-wrapped flask submerged in an ice bath.
Validation Check: Analyze a small aliquot using UV-Vis spectroscopy. MEHQ has a distinct UV absorbance curve; a flat baseline in the MEHQ absorbance region confirms complete removal.
Execution:Use immediately. Once MEHQ is removed, the monomer is entirely unprotected and will spontaneously polymerize if left at room temperature or exposed to light[3].
Section 3: In-Reaction Polymerization Control
Issue: During a targeted synthetic reaction (e.g., a Michael addition or cross-coupling), the acrylonitrile side-reacts, turning the reaction mixture into a viscous, cloudy polyacrylonitrile (PAN) sludge.
Root Cause: The reaction conditions (e.g., presence of trace metals, light, or basic catalysts) inadvertently lowered the activation energy for AN polymerization, outcompeting your intended catalytic cycle.
Corrective Action:
For Non-Radical Reactions: Do not remove the MEHQ. Leave the 35-45 ppm MEHQ in the acrylonitrile and ensure your reaction solvent is not fully degassed of oxygen. If your reaction is strictly anaerobic, MEHQ will fail; in this case, switch to an anaerobic inhibitor like phenothiazine (PTZ) or a stable free radical inhibitor (e.g., TEMPO), provided they do not interfere with your specific catalyst.
For Anionic Reactions: If your reaction requires a basic catalyst (which triggers anionic polymerization of AN), keep the temperature strictly below 0°C and add the acrylonitrile dropwise to maintain a low steady-state concentration of the monomer.
Section 4: Visualizations & Quantitative Data
Diagnostic workflow for acrylonitrile storage, inhibitor management, and pre-reaction preparation.
Optimizing temperature for the synthesis of 3-(4-Ethylanilino)propanenitrile
Welcome to the technical support center for the synthesis of 3-(4-Ethylanilino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(4-Ethylanilino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to optimize your reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for the synthesis of 3-(4-Ethylanilino)propanenitrile?
The synthesis of 3-(4-Ethylanilino)propanenitrile from 4-ethylaniline and acrylonitrile is a classic example of a nucleophilic conjugate addition, specifically an aza-Michael addition.[1] In this reaction, the lone pair of electrons on the nitrogen atom of 4-ethylaniline acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This process can be facilitated by either acid or base catalysis.[1]
Q2: How does temperature influence the reaction rate and yield?
Temperature is a critical parameter in this synthesis. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the polymerization of acrylonitrile, which can significantly reduce the yield and complicate purification.[2] For many cyanoethylation reactions of aromatic amines, a temperature range of 80°C to 300°C has been reported, depending on the specific catalyst and reaction conditions used.[3] It is crucial to find the optimal temperature that balances a reasonable reaction time with minimal byproduct formation.
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
Several factors can contribute to a slow or incomplete reaction:
Insufficient Catalyst Activity: Aromatic amines are generally less reactive than aliphatic amines in cyanoethylation and often require a catalyst.[4] If you are not using a catalyst, or if the catalyst is inactive, the reaction will be slow. Consider using an appropriate catalyst such as acetic acid, cupric acetate, or a silica-alumina catalyst.[3][5]
Low Reaction Temperature: As mentioned, temperature plays a key role. If the reaction is too slow, a modest increase in temperature may be beneficial. However, monitor the reaction closely for the formation of byproducts.
Steric Hindrance: While 4-ethylaniline is not severely sterically hindered, substituents on the aromatic ring can influence reactivity.[5]
Poor Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if a solid catalyst is used.
Q4: I am observing a significant amount of a high-molecular-weight, viscous byproduct. What is it and how can I prevent it?
This is a classic sign of acrylonitrile polymerization. Acrylonitrile is prone to polymerization, especially at elevated temperatures and in the presence of certain initiators.[2] To mitigate this:
Control the Temperature: Avoid excessive heating. The optimal temperature should be determined experimentally.
Use a Polymerization Inhibitor: In some cases, a small amount of a polymerization inhibitor can be added to the reaction mixture.
Control the Rate of Addition: Adding acrylonitrile slowly to the reaction mixture can help to control the exotherm and minimize polymerization.
Q5: What is the most common side reaction besides polymerization, and how can it be minimized?
A common side reaction is the formation of the dicyanoethylated product, N,N-bis(2-cyanoethyl)-4-ethylaniline. This occurs when the initially formed product, 3-(4-Ethylanilino)propanenitrile, reacts with another molecule of acrylonitrile. To favor the desired monocyanoethylated product:
Control Stoichiometry: Use a molar excess of 4-ethylaniline relative to acrylonitrile.
Catalyst Choice: Some catalysts, like cupric acetate, are known to favor monocyanoethylation over dicyanoethylation.[5] In contrast, cuprous chloride can sometimes promote the formation of the dicyanoethylated product.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 3-(4-Ethylanilino)propanenitrile.
1. Introduce a suitable catalyst (e.g., acetic acid, cupric acetate).[5] 2. Gradually increase the reaction temperature while monitoring for byproduct formation.[3] 3. Verify the purity of 4-ethylaniline and acrylonitrile.
Significant Polymer Formation
1. Excessive reaction temperature. 2. Localized overheating due to rapid addition of acrylonitrile.
1. Reduce the reaction temperature.[2] 2. Add acrylonitrile dropwise to the reaction mixture to better control the reaction exotherm.
Formation of Dicyanoethylated Product
1. Molar ratio of reactants. 2. Catalyst choice.
1. Use an excess of 4-ethylaniline. 2. Employ a catalyst known to favor monocyanoethylation, such as cupric acetate.[5]
Difficult Product Purification
1. Presence of polymeric byproducts. 2. Unreacted starting materials. 3. Formation of colored impurities.
1. Optimize reaction conditions to minimize polymer formation. 2. Use column chromatography for purification. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) can be effective.[6] 3. Consider an acid-base extraction to remove basic or acidic impurities.[7]
Experimental Workflow & Optimization
The following workflow provides a general framework for optimizing the reaction temperature.
Technical Support Center: Purification Challenges for Oily Nitrile Compounds
Welcome to the Technical Support Center for Nitrile Purification. This resource is engineered for researchers, scientists, and drug development professionals facing the unique physicochemical challenges of isolating liqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Nitrile Purification. This resource is engineered for researchers, scientists, and drug development professionals facing the unique physicochemical challenges of isolating liquid (oily) nitrile compounds.
The Causality of Nitrile Purification Challenges
Oily nitriles (R-C≡N) present a triad of purification hurdles:
Interfacial Dynamics on Silica : Nitriles are not simple polar molecules. At silica surfaces, they can organize into structures that resemble lipid bilayers (LBL)[1]. This highly ordered solvation layer causes severe "streaking" and co-elution during normal-phase chromatography.
Thermal Instability vs. High Boiling Points : Aliphatic oily nitriles possess high boiling points but are prone to thermal degradation (polymerization or hydrolysis) before reaching those temperatures[2].
Azeotropic Entrapment : Nitriles frequently form azeotropes with hydrocarbon impurities and water, rendering standard fractional distillation mathematically incapable of achieving high purity[3].
Troubleshooting Guides & FAQs
Q1: My oily nitrile streaks extensively on standard normal-phase silica gel, and I cannot separate closely eluting impurities. What is the mechanistic cause, and how do I fix it?Causality : The cyano group strongly interacts with residual silanol groups on the silica surface. Because nitriles can form organized bilayer-like structures at the silica interface, the partitioning of the analyte becomes non-ideal, leading to peak tailing and streaking[1].
Solution : Abandon standard bare silica. Instead, utilize Nitrile (CN) functionalized silica, which is moderately polar and disrupts the unwanted LBL formation[4]. If your oily nitrile contains an olefinic (C=C) bond, switch to 10% Silver Nitrate (
AgNO3
) impregnated silica gel. The
Ag+
ions form reversible π-complexes with the double bonds, drastically altering the retention factor (
Rf
) and pulling the unsaturated nitrile away from saturated impurities[4].
Q2: I am trying to distill a high-boiling aliphatic nitrile, but it decomposes into a dark tar before reaching its boiling point. How can I isolate it?Causality : Prolonged thermal stress during standard fractional distillation provides the activation energy for the cyano group to undergo unwanted side reactions (e.g., trimerization or hydrolysis).
Solution : Implement Kugelrohr distillation under high vacuum. By dropping the pressure to <0.1 Torr, you significantly lower the boiling point. The short-path nature of the Kugelrohr apparatus minimizes the time the compound spends in the vapor phase, preventing thermal degradation[2].
Q3: My nitrile product is contaminated with structurally similar byproducts (e.g., acetonitrile in acrylonitrile) that co-distill. How do I break this azeotrope?Causality : Nitriles and their byproducts often have nearly identical volatilities and form azeotropes with trace solvents[3].
Solution : Utilize water extractive distillation. Introducing water into the distillation column alters the relative volatility of the components by generating non-ideality in the system. This allows the azeotrope to be broken and the pure nitrile to be collected[5].
Mechanistic Workflows & Decision Trees
Decision tree for selecting the optimal purification method for oily nitrile compounds.
Standardized Experimental Protocols
Protocol 1: Kugelrohr Distillation of High-Boiling Oily Nitriles
This protocol is a self-validating system: the physical separation of the distillation bulbs ensures that if bumping occurs, the run can be paused without contaminating the final receiver.
Step 1: Pre-Drying
Dissolve the crude oily nitrile in a volatile solvent (e.g., dichloromethane) and dry over anhydrous
MgSO4
to remove trace water, which can cause violent bumping under vacuum. Filter and concentrate via rotary evaporation.
Step 2: Apparatus Loading
Transfer the concentrated oil (up to 10g) into the primary distillation bulb of the Kugelrohr apparatus. Do not fill the bulb more than 33% of its total volume.
Step 3: Vacuum Equilibration
Attach the receiving bulbs. Apply high vacuum (target: 0.01 to 0.1 Torr).
Validation Check: Observe the pressure gauge. Do not apply heat until the pressure stabilizes below 0.1 Torr. If the pressure fluctuates, residual solvent is still evaporating.
Step 4: Gradual Heating & Rotation
Begin rotation of the bulbs to create a thin film of the oily nitrile, maximizing surface area. Gradually increase the oven temperature in 10°C increments until the product begins to distill (typically 100°C–180°C depending on molecular weight)[2].
Step 5: Collection
Cool the receiving bulb using a dry ice/acetone bath to trap the highly volatile purified nitrile.
Validation Check: The appearance of a clear, colorless oil in the receiving bulb while dark tars remain in the heating bulb validates the successful separation.
Step-by-step mechanistic workflow for Kugelrohr distillation of high-boiling nitriles.
Designed for the separation of olefinic nitriles from saturated aliphatic impurities.
Step 1: Stationary Phase Preparation
Slurry standard silica gel (60 Å, 230–400 mesh) in a 10% (w/w) aqueous solution of
AgNO3
. Remove the water via rotary evaporation in the dark, then activate the silica in an oven at 120°C for 12 hours.
Step 2: Column Packing
Pack the column using a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Wrap the column in aluminum foil to prevent the photodegradation of the silver ions.
Step 3: Loading and Elution
Load the oily nitrile mixture onto the column. Elute using a gradient of increasing polarity.
Validation Check: Run TLC plates of the fractions on
AgNO3
-impregnated TLC plates. The unsaturated nitrile will have a significantly lower
Rf
value than the saturated impurities due to π-bond complexation[4]. If the spots are completely resolved with no streaking, the stationary phase modification is validated.
Quantitative Data Presentation
Table 1: Quantitative Comparison of Nitrile Purification Strategies
Purification Method
Target Impurity Profile
Typical Yield Recovery (%)
Key Mechanistic Advantage
Kugelrohr Distillation
High-boiling byproducts, heavy tars
65–85%
Minimizes thermal degradation via short-path vacuum[2]
AgNO3
Chromatography
Saturated vs. unsaturated nitriles
70–90%
Exploits reversible π-bond complexation for high resolution[4]
High resolution for final API isolation (e.g., sulforaphane nitrile)[6]
References[3] Purification of nitriles - US2388506A - Google Patents. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGON3ZHgEb35Gv9j-4a42ZhfQGWrjflB2WXjCo_Y0bCgiytcUYZwGABvsnwJx5aL6oeu2O1k6Mwo2hMvf9yREPu1a41rrETlHSsfWoOYYG2yLXGIAFmfxujzFPOKAxKWLRArVmAHqjdUJU=[2] Supporting Information - MPG.PuRe. Max Planck Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaMsoiP4SzIAYGAtVMn2qGp93-Mmxj8_BbYDvndAC08f-1ltmXgqUoa7WdhnDiDD6HjUT4zDzwC5-Gymkif9lkiENIkeiEjCRDzkUcz3P3a0ByCL548zCp9fCPGk7LQUus9CebGs7GkppNFnnIkB2q-GMaC09yQk7AvRbIUcYFKJ708bRSYA==[4] Thin Layer Chromatography (TLC) - AGA Analytical. SiliCycle / AGA Analytical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4AGftddZuB7zNn43AFeSxHL7pkd4karvxKT-z2EYdcdhEacEKh4AdEaVScFAisfN0aMmelSty3ZT9okA0LwuLcxAao_czL-kwvNDj69tYCPZqAQKY6VJeawjadmHCFTmR1iMPlyrUio6SBftxO79EAkMeSkjcW6DLqO7cjjwryFDNB8fmzC1cU0tKUTr8vjk5DFl2_O0cf9FS[1] Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Accounts of Chemical Research - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4jJ97XCAdUXfgJqYxnVM6Fm5tKu4rGTeZTAW47a7RUc1GnlwTVLR3J7Wm0HDq450yB7CKU-O_NdwXQ4kxfqWs5EfUQrXFOABHMfJa6XlWGDAJGT1BNVSrcLmlF5lkz9Rm_4_tupMc-95Wcd4q04Q=[5] Water extractive distillation of olefinically unsaturated nitriles - Patent 0115262. European Patent Office. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8oO2Go-itvsoSrdO8T8DC9_AuPJBRfEYU_gz0IZmYX6ApkcNyQEsro3z0s54f94GZe2CSjYWk9Xa35BXGi9fADHxU9Dhmb6aBcFlgk_PFN_FuHCmiwlDObxviW2_tOfH48rwTavSaKerETXkNsBjnF_O8IgP3PMDMN9Ynb8AkEOc7hh8d2a_3QFTEsQcrHsxXhIls5PZc1fdeBa1mpuDI5ARiR-Wg3oRlmA==[6] Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhoyUBdass9sIRBxg_c7TPZ1x2o1wayEjkhHaq29EAZDB0OYPhLmsnwLAk77XeDfWpM6YnXsdiDpWUcVmdTjn-2s3UgbMI2ayGWJEh1-kSyGk9x0xwL2jkHVToKUltKOTwyfUW
Technical Support Center: Troubleshooting Low Purity in 3-(4-Ethylanilino)propanenitrile Batches
Welcome to the Technical Support Center for the synthesis and purification of 3-(4-Ethylanilino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 3-(4-Ethylanilino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity challenges encountered during the synthesis of this important intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just solutions, but also the rationale behind them.
This section addresses the most common issues leading to low purity in 3-(4-Ethylanilino)propanenitrile batches in a question-and-answer format.
Q1: My final product shows a significant amount of a higher molecular weight impurity. What is the likely identity of this byproduct and how can I prevent its formation?
A1: The most probable higher molecular weight impurity is the di-cyanoethylated byproduct, 3,3'-(4-ethylphenylazanediyl)dipropanenitrile.
This impurity arises from the reaction of the desired product, 3-(4-Ethylanilino)propanenitrile, with another molecule of acrylonitrile. This secondary reaction is a common issue in the cyanoethylation of primary anilines.[1][2]
Causality: The formation of the di-cyanoethylated byproduct is favored by conditions that promote the further reaction of the secondary amine product. These include:
High Molar Ratio of Acrylonitrile: Using a large excess of acrylonitrile increases the probability of the secondary addition reaction.
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the complete consumption of the starting 4-ethylaniline can lead to the formation of the di-cyanoethylated impurity.
Inappropriate Catalyst: Certain catalysts may favor the formation of the bis-adduct. For instance, while effective for some anilines, catalysts like aluminum chloride have been shown to yield high percentages of bis-cyanoethylated products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-cyanoethylation.
Recommended Experimental Protocol for Minimizing Di-cyanoethylation:
Parameter
Recommendation
Rationale
Molar Ratio (Acrylonitrile:4-Ethylaniline)
1.05 : 1
A slight excess of acrylonitrile drives the reaction to completion without significantly promoting the formation of the di-cyanoethylated product.
Catalyst
Cupric Acetate Monohydrate (0.05 eq)
Cupric acetate is known to be an effective catalyst for the mono-cyanoethylation of aromatic amines, often with improved yields and shorter reaction times.[2]
Solvent
Glacial Acetic Acid
Provides a suitable reaction medium and can also act as a co-catalyst.
Temperature
80-90 °C
Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side reactions.
Reaction Monitoring
Thin Layer Chromatography (TLC) or Gas Chromatography (GC)
Frequent monitoring allows for the reaction to be stopped once the 4-ethylaniline has been consumed, preventing the accumulation of the di-cyanoethylated byproduct.
Step-by-Step Protocol:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 eq) and cupric acetate monohydrate (0.05 eq) dissolved in glacial acetic acid.
Slowly add acrylonitrile (1.05 eq) to the reaction mixture.
Heat the mixture to 80-90 °C and monitor the reaction progress every 30 minutes using TLC or GC.
Once the 4-ethylaniline spot/peak is no longer visible, cool the reaction to room temperature.
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography.
Q2: My final product is contaminated with unreacted 4-ethylaniline. How can I improve the conversion and purify the product?
A2: Incomplete conversion is often due to insufficient reaction time, inadequate catalyst activity, or suboptimal reaction temperature. The presence of unreacted starting material can often be addressed by optimizing the reaction conditions and employing an appropriate purification strategy.
Causality:
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
Low Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction.[3]
Catalyst Deactivation: The chosen catalyst may not be active enough or may have deactivated during the reaction.
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.
Troubleshooting and Optimization:
Parameter
Troubleshooting Step
Rationale
Reaction Time
Extend the reaction time and continue monitoring by TLC/GC.
Ensures the reaction has sufficient time to go to completion.
Temperature
Gradually increase the reaction temperature in 10 °C increments.
Increases the reaction rate. Be cautious of promoting side reactions at excessively high temperatures.
Catalyst
Consider a more active catalyst system, such as a mixture of cuprous chloride and acetic acid.[2]
A more active catalyst can drive the reaction to completion more efficiently.
Mixing
Ensure vigorous stirring throughout the reaction.
Homogenizes the reaction mixture, ensuring all reactants are in contact.
Purification Protocol to Remove Unreacted 4-Ethylaniline:
An effective method to remove the basic 4-ethylaniline from the less basic product is through an acidic wash during the workup.
Step-by-Step Purification:
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-ethylaniline will be protonated and move into the aqueous layer.
Separate the organic layer.
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Further purification can be achieved through vacuum distillation or column chromatography.
Q3: I am observing a broad peak or a baseline hump in my chromatogram, suggesting the presence of polymeric material. What is causing this and how can I avoid it?
A3: The presence of polymeric material is likely due to the polymerization of acrylonitrile, a common side reaction in cyanoethylation. [4]
Causality: Acrylonitrile is a monomer that can readily undergo anionic or radical polymerization, especially under basic conditions or at elevated temperatures.
Basic Catalysts: Strong bases can initiate the anionic polymerization of acrylonitrile.
High Temperatures: Elevated temperatures can promote both radical and anionic polymerization.[4]
Presence of Initiators: Trace impurities in the reactants or solvent can act as initiators for polymerization.
Preventative Measures:
Caption: Strategies to prevent acrylonitrile polymerization.
Recommendations:
Strategy
Action
Rationale
Use of Inhibitor
Add a small amount of a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) to the reaction mixture.
These compounds scavenge free radicals that can initiate polymerization.
Temperature Control
Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Many cyanoethylation reactions are exothermic and may require initial cooling.[4]
Lower temperatures reduce the rate of polymerization.
Catalyst Selection
Opt for mildly acidic or Lewis acid catalysts over strong bases.
Avoids base-catalyzed anionic polymerization.
Reagent Purity
Use freshly distilled acrylonitrile to remove any pre-existing polymer.
Ensures the absence of impurities that could initiate polymerization.
Q4: What are the best analytical methods to assess the purity of my 3-(4-Ethylanilino)propanenitrile batches?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Techniques:
Technique
Purpose
Key Parameters to Monitor
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification and quantification of volatile impurities, including unreacted starting materials and the di-cyanoethylated byproduct.
Peak area percentage for purity assessment. Mass-to-charge ratio (m/z) for impurity identification.
High-Performance Liquid Chromatography (HPLC)
Separation and quantification of the main product and non-volatile impurities.
Retention time for component identification. Peak area for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Structural confirmation of the desired product and identification of impurities if they can be isolated or are present in sufficient concentration.
Chemical shifts and integration to confirm the structure and identify impurities.
Typical HPLC Method Parameters:
A reverse-phase HPLC method is generally suitable for analyzing 3-(4-Ethylanilino)propanenitrile.
Parameter
Condition
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is often effective.
Flow Rate
1.0 mL/min
Detection
UV at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).
Column Temperature
30-40 °C
For a detailed analysis of related compounds, a similar HPLC method using a mobile phase of acetonitrile and water with phosphoric acid has been reported.[5]
References
BenchChem. (2025).
Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
Organic Reactions, Inc. (2026).
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Biotage.
SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. SIELC.
Technical Support Center: Solvent Effects on the Cyanoethylation of Aniline
Welcome to the Application Scientist Support Center. The aza-Michael addition of aniline to acrylonitrile (cyanoethylation) is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and functional polyme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The aza-Michael addition of aniline to acrylonitrile (cyanoethylation) is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and functional polymers. However, researchers frequently encounter issues with reaction kinetics, poor yields, and over-alkylation.
As a nucleophilic addition to an electron-deficient alkene, this reaction proceeds via a highly polar zwitterionic transition state. Consequently, the solvent environment is the single most critical variable dictating the reaction rate and product distribution. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your cyanoethylation workflows.
Part 1: Frequently Asked Questions (Mechanistics & Kinetics)
Q1: Why does the reaction rate of aniline cyanoethylation drop to near zero in non-polar solvents like toluene?A1: The addition of aniline to acrylonitrile forms a compact, highly polar zwitterionic transition state. Non-polar solvents (like toluene or hexane) lack the dielectric constant and hydrogen-bond donating capacity required to stabilize this charge separation[1]. Without solvent stabilization, the activation energy barrier remains insurmountably high at standard temperatures, leading to stalled kinetics.
Q2: I am using Glacial Acetic Acid as a solvent. Why does the reaction initially proceed quickly but then stall before reaching full conversion?A2: Acetic acid plays a dual, competing role. Positively, it acts as a hydrogen-bond donor to activate the nitrile group (lowering the LUMO of the Michael acceptor). Negatively, it is a Brønsted acid that can protonate aniline to form anilinium acetate[2]. Once protonated, the amine loses its lone pair and its nucleophilicity. The reaction stalls because the active pool of nucleophilic aniline is depleted. This is why a catalyst like Cupric Acetate (
Cu(OAc)2
) is often required in acetic acid—it coordinates the amine, preventing complete protonation while keeping it in proximity to the activated electrophile[3].
Q3: What is the optimal solvent system for sterically hindered or deactivated anilines?A3: For challenging substrates, fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) —are the gold standard. HFIP possesses an exceptionally high hydrogen-bond donor capacity (
α=1.96
) but is a poor nucleophile and a weak acid. It strongly activates the acrylonitrile via hydrogen bonding without deactivating the aniline through protonation[4]. This dual physical and chemical activation allows the reaction to proceed smoothly, even without metal catalysts[5].
Part 2: Visualizing the Solvent Effect
To understand how to troubleshoot your reaction, it is essential to visualize the causality between the solvent and the transition state.
Figure 1: Mechanistic pathway showing how H-bond donor solvents stabilize the zwitterionic transition state.
Part 3: Quantitative Data on Solvent Kinetics
The table below synthesizes empirical data regarding solvent selection and its direct impact on reaction kinetics and yield. Use this to benchmark your expected outcomes.
Solvent System
Dielectric Constant (
ε
)
H-Bond Donor Capacity (
α
)
Relative Reaction Kinetics
Typical Yield (Mono-alkylated)
Mechanistic Observation
Toluene
2.4
0.00
Very Slow
< 20%
Lacks stabilization for the polar transition state. Requires extreme heat or pressure.
Methanol
32.7
0.93
Moderate
45 - 55%
Moderate H-bonding activates the nitrile, but competing side reactions and reversibility occur.
Glacial Acetic Acid (with
Cu(OAc)2
)
6.1
1.12
Fast
73 - 85%
Acts as a proton donor;
Cu(OAc)2
prevents complete aniline deactivation[6].
HFIP
16.7
1.96
Very Fast
80 - 90%+
Exceptional H-bond donor lowers electrophile LUMO without protonating the nucleophile[4].
Part 4: Troubleshooting Guide & Workflow
If your cyanoethylation reaction is failing, follow this logical diagnostic tree to identify and resolve the bottleneck.
Figure 2: Diagnostic workflow for troubleshooting poor reaction rates in aniline cyanoethylation.
Common Issues & Resolutions
Issue: Formation of N,N-bis(2-cyanoethyl)aniline (Over-alkylation).
Causality: The mono-alkylated product remains nucleophilic. In highly activating solvents or with excess acrylonitrile, a second Michael addition occurs rapidly.
Resolution: Strictly control stoichiometry to 1.05 equivalents of acrylonitrile. Lower the reaction temperature by 10-15 °C to favor kinetic control over the mono-alkylated product.
Issue: Reaction mixture turns black/tarry.
Causality: Acrylonitrile is prone to radical polymerization at elevated temperatures, especially in the presence of light or oxygen.
Resolution: Add a radical inhibitor (e.g., hydroquinone, 100 ppm) and ensure the reaction is conducted under an inert nitrogen atmosphere.
Part 5: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, utilize the following self-validating methodologies. Each protocol includes built-in checkpoints to verify causality and reaction progress.
Protocol A: Standard Cyanoethylation in Acetic Acid / Cupric Acetate
This is the industrial standard for unhindered anilines, balancing cost and efficacy[3].
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Aniline (1.0 eq, 10 mmol) and Cupric Acetate Monohydrate (0.05 eq, 0.5 mmol) in 20 mL of Glacial Acetic Acid.
Addition: Dropwise, add Acrylonitrile (1.2 eq, 12 mmol) over 10 minutes. Causality: Slow addition prevents thermal spikes that lead to acrylonitrile polymerization.
Reaction: Heat the mixture to 85 °C for 6 to 8 hours.
Validation Checkpoint: Pull a 50
μ
L aliquot, neutralize with saturated
NaHCO3
, extract into ethyl acetate, and spot on a TLC plate (Hexane:EtOAc 7:3). The reaction is self-validating when the aniline spot (
Rf≈0.6
) is completely replaced by a new, UV-active spot (
Rf≈0.4
).
Quench & Workup: Cool the flask to room temperature. Pour the mixture into 100 mL of ice water. Extract with Toluene (
3×30
mL).
Neutralization: Wash the combined organic layers with 5% aqueous
NaHCO3
until the aqueous layer tests neutral (pH ~7). Causality: Removing acetic acid prevents reverse Michael addition during concentration.
Isolation: Dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield N-(2-cyanoethyl)aniline.
Protocol B: Advanced Catalyst-Free Cyanoethylation in HFIP
Use this protocol for sterically hindered or electronically deactivated anilines where standard methods fail[4].
Preparation: In a sealed Teflon reaction vessel, combine the substituted Aniline (1.0 eq, 5 mmol) and Acrylonitrile (1.5 eq, 7.5 mmol).
Solvent Addition: Add HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) to achieve a 0.5 M concentration (10 mL). Causality: HFIP acts purely as a highly activating H-bond donor, eliminating the need for metal catalysts.
Reaction: Stir the mixture at room temperature (
25
°C) for 12–17 hours.
Validation Checkpoint: Take a 100
μ
L aliquot, evaporate the HFIP, and analyze via
1H
NMR. The reaction is complete when the vinylic protons of acrylonitrile (
δ
5.5–6.5 ppm) disappear relative to the appearance of the cyanoethyl aliphatic multiplet (
δ
2.5–3.5 ppm).
Isolation: Because HFIP is highly volatile (bp 58 °C), simply vent the vessel and concentrate the mixture directly in vacuo. Recover the HFIP via a cold trap for reuse.
Purification: Purify the crude residue by silica gel flash chromatography if trace bis-alkylated impurities are detected.
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Propanenitrile Derivatives
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Propanenitrile derivatives—ranging from highly polar, basic aminopropanenitriles to neutral arylpropanenitrile...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Propanenitrile derivatives—ranging from highly polar, basic aminopropanenitriles to neutral arylpropanenitriles—present unique chromatographic challenges. Due to their varied polarities, potential for secondary column interactions, and often weak chromophores, achieving symmetrical peaks and stable baselines requires precise mobile phase optimization.
This guide provides field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to help you optimize your mobile phase parameters.
Methodological Workflow
Mobile Phase Optimization Workflow for Propanenitrile Derivatives.
Protocol: Self-Validating Mobile Phase Optimization
To ensure scientific integrity, every method must be treated as a self-validating system. Follow this step-by-step protocol to isolate and resolve chromatographic issues systematically.
Step 1: Baseline System Evaluation (Physical vs. Chemical Tailing)
Action: Inject a test mixture containing a neutral void volume marker (e.g., uracil) alongside your target propanenitrile derivative.
Causality: Physical column degradation (e.g., inlet voids or blocked frits) affects all peaks equally. Conversely, secondary chemical interactions (such as silanol binding) selectively affect ionizable, basic analytes[1].
Validation Check: If the neutral marker exhibits peak tailing, the issue is physical; replace the column or check fittings. If only the propanenitrile tails, proceed to Step 2 for chemical optimization[1].
Step 2: Buffer Selection and pH Adjustment
Action: Prepare a 10–20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Measure the pH using a calibrated meter on the aqueous portion before adding any organic modifiers[1].
Causality: Basic propanenitriles (e.g., aminopropanenitriles) interact strongly with ionized silanols on the silica stationary phase at mid-pH levels. Lowering the pH to < 3.0 neutralizes these acidic silanol species, drastically reducing secondary ion-exchange interactions[2][3].
Validation Check: Re-inject the sample. The USP tailing factor (
Tf
) for the propanenitrile peak should drop below 1.5.
Action: Select HPLC-grade acetonitrile (MeCN) over methanol (MeOH). If using a low-UV additive like 0.1% Trifluoroacetic acid (TFA) in the aqueous phase, add exactly 0.085% TFA to the MeCN phase.
Causality: Methanol has a significantly higher UV absorbance at <220 nm compared to water, which causes massive baseline drift during gradient runs[4]. Furthermore, because the UV spectrum of TFA differs between water and MeCN, balancing the concentration prevents refractive index mismatches and wavy baselines[5].
Validation Check: Run a blank gradient (0-100% B). The baseline drift should remain stable (< 10 mAU) across the entire run.
Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing for basic propanenitrile derivatives, and how can I fix it?Root Cause: Peak tailing in reversed-phase HPLC is primarily caused by secondary interactions between the basic moieties of the analyte (e.g., amino groups) and ionized, deprotonated silanol groups on the silica surface[2]. According to , this is especially prominent when operating at a mobile phase pH near the analyte's pKa or above pH 3.0, where silanols become ionized[1][2][6].
Solution:
Lower the pH: Drop the mobile phase pH to ~2.5 using a phosphate buffer. This neutralizes the surface silanols, preventing ion exchange[1][3].
Use a Sacrificial Base: If low pH is insufficient, introduce a silanol suppressor like triethylamine (TEA) at a concentration of 5 mM to 0.05 M. TEA is sterically small and will competitively bind to the active silanol sites, shielding your analyte[1][3].
Switch Columns: Utilize an endcapped, polar-embedded, or high-purity "Type B" silica column designed specifically to minimize residual silanol activity[1][2].
Q2: My baseline drifts significantly during gradient elution at low UV wavelengths (e.g., 210 nm). How do I stabilize it?Root Cause: Propanenitrile derivatives often require low UV detection due to the lack of strong chromophores. At wavelengths < 220 nm, baseline drift is usually caused by differential UV absorbance between the aqueous and organic mobile phases[4]. Furthermore, additives like TFA absorb UV light strongly; as the gradient increases the organic fraction, the absorbance fluctuates, causing the baseline to rise or become wavy[7][8].
Solution:
Optimize Solvent Quality: Use fresh, high-quality HPLC-grade solvents. As TFA degrades, its UV absorbance increases, exacerbating drift. Make fresh mobile phases daily[7][9].
Balance the Modifier: As noted by , compensate for the absorptivity difference by adding slightly less TFA to the organic phase (e.g., 0.100% in water, 0.085% in acetonitrile)[5].
Ensure Proper Mixing: Inadequate mixing during gradient generation causes periodic baseline fluctuations. Use an inline mixer and thoroughly degas solvents[5][8].
Q3: How do I improve the retention of highly polar propanenitrile impurities on a standard C18 column?Root Cause: Short-chain or highly substituted polar propanenitriles have low hydrophobicity and may elute near the void volume on standard alkyl (C18) columns when using high organic mobile phases[10].
Solution:
Reduce Organic Modifier: Start the gradient with a higher percentage of the aqueous phase (e.g., 95% or even 100% water) to encourage partitioning into the stationary phase.
Use Specialized Columns: Switch to a column with polar-embedded groups or a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1), which can retain polar nitriles using simple mobile phases like water/MeCN with phosphoric acid[11][12].
Data Presentation: Quantitative Impact of Mobile Phase Parameters
Mobile Phase Parameter
Recommended Value / Range
Target Issue
Quantitative Effect / Observation
pH Adjustment (Phosphate)
pH 2.0 – 2.5
Peak tailing of basic nitriles
Neutralizes silanols; reduces USP Tailing Factor (
Tf
) from >2.0 to <1.5[1][3].
Triethylamine (TEA)
5 mM – 50 mM
Silanol secondary interactions
Masks active silanols; improves peak symmetry by >30%[1][3].
Prevents the >1.0 AU baseline rise typically seen with MeOH at 215 nm[4].
References
"Separation of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column", SIELC Technologies,[Link][11]
"Separation of Propanenitrile, 3-(10-undecenyloxy)- on Newcrom R1 HPLC column", SIELC Technologies,[Link][12]
"What Causes Peak Tailing in HPLC?", Chrom Tech, Inc.,[Link][2]
"HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex,[Link][3]
"buffered pH to avoid peak tailing", Chromatography Forum, [Link][6]
"The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks", Chromatography Online,[Link][1]
"Why Your HPLC Baseline Drifts—And How to Stop It", Labtech / Separation Science,[Link][7][9]
"Why is my baseline intermittently wavy when running an LC gradient separation at low UV wavelength in a mobile phase containing TFA?", Waters Knowledge Base,[Link][8]
"Gradient Elution, Part V: Baseline Drift Problems", LCGC International,[Link][4]
Comparative Reactivity Guide: 3-(4-Ethylanilino)propanenitrile vs. 3-Anilinopropanenitrile
As a Senior Application Scientist, selecting the appropriate N-(2-cyanoethyl)aniline derivative is a critical decision that dictates the downstream success of synthetic workflows, particularly in the development of dispe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate N-(2-cyanoethyl)aniline derivative is a critical decision that dictates the downstream success of synthetic workflows, particularly in the development of disperse dyes and pharmaceutical intermediates. While 3-(4-Ethylanilino)propanenitrile and 3-Anilinopropanenitrile share a core secondary amine structure modified by a cyanoethyl group, they exhibit profoundly different reactivity profiles.
This guide objectively compares their structural, electronic, and mechanistic properties, providing self-validating experimental protocols to demonstrate how a single para-alkyl substitution alters reaction kinetics and regioselectivity.
Structural & Electronic Profiling
The fundamental divergence in reactivity between these two compounds stems from the presence of the ethyl group at the para position of the aniline ring. This substituent exerts both electronic (inductive and hyperconjugative) and steric influences that govern the molecule's behavior in nucleophilic and electrophilic environments [2].
Property
3-(4-Ethylanilino)propanenitrile
3-Anilinopropanenitrile
IUPAC Name
3-(4-ethylphenyl)aminopropanenitrile
3-(phenylamino)propanenitrile
Para Substituent
Ethyl group (–CH₂CH₃)
Hydrogen (–H)
Electronic Effect
Electron-Donating (+I, hyperconjugation)
Baseline (Delocalization into ring)
Amine Nucleophilicity
Enhanced (Higher electron density on N)
Standard (Lower relative basicity)
EAS Regioselectivity
Ortho-directing (para is sterically blocked)
Para-directing (Kinetically favored)
Primary Industrial Use
Sterically hindered disperse dyes [4]
Standard azo dye intermediates [3]
Mechanistic Reactivity Analysis
To predict the behavior of these intermediates in complex syntheses, we must analyze the causality behind their electronic distributions.
Nucleophilic N-Alkylation/Acylation:
The lone pair on the secondary amine is the primary nucleophilic center. In 3-Anilinopropanenitrile, this lone pair is heavily delocalized into the unsubstituted phenyl ring, reducing its availability for nucleophilic attack. Conversely, in 3-(4-Ethylanilino)propanenitrile, the para-ethyl group acts as an electron-donating group (EDG). Through hyperconjugation and the +I inductive effect, it pushes electron density back into the
π
-system and onto the amine nitrogen. This localized enrichment lowers the activation energy required for N-alkylation, resulting in faster reaction kinetics [3].
Electrophilic Aromatic Substitution (EAS):
The secondary amine group (–NHCH₂CH₂CN) is strongly activating and ortho/para directing. When subjected to electrophiles (such as diazonium salts during dye synthesis), 3-Anilinopropanenitrile will predominantly undergo substitution at the para position, as it offers the path of least steric resistance [2]. In 3-(4-Ethylanilino)propanenitrile, the para position is covalently blocked by the ethyl group. Consequently, the electrophile is forced to attack the more sterically hindered ortho position, which often requires optimized catalytic conditions to achieve high yields.
Visualizing Reaction Pathways
Comparative N-alkylation kinetics driven by the electronic influence of the para-ethyl group.
Regioselectivity of electrophilic aromatic substitution based on para-position availability.
Self-Validating Experimental Protocols
To empirically verify these mechanistic differences, the following protocols are designed as self-validating systems. Every analytical readout provides direct proof of the underlying chemical causality.
Protocol A: Comparative N-Alkylation Kinetics
Objective: Quantify the nucleophilic enhancement provided by the para-ethyl group.
Mechanism of Self-Validation: By running both reactions under pseudo-first-order conditions, the disappearance of the secondary amine peak via Reverse-Phase HPLC directly correlates to intrinsic nucleophilicity. The appearance of a more lipophilic peak (longer retention time) confirms the successful conversion to a tertiary amine without side-chain polymerization [1].
Step-by-Step Methodology:
Preparation: Prepare 0.1 M solutions of both 3-(4-Ethylanilino)propanenitrile and 3-Anilinopropanenitrile in anhydrous N,N-Dimethylformamide (DMF).
Catalysis: Add 2.0 equivalents of anhydrous K₂CO₃ (acid scavenger) and 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to each reaction vessel.
Initiation: Introduce 5.0 equivalents of benzyl bromide (electrophile) to initiate the reaction at exactly 25 °C under inert N₂ atmosphere.
Sampling: Withdraw 50 µL aliquots at 10, 30, and 60 minutes. Quench immediately in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to halt the reaction.
Analysis: Analyze via RP-HPLC using a low-silanol reverse-phase column (e.g., Newcrom R1) with a mobile phase of Acetonitrile/Water/Formic Acid [1].
Data Interpretation: Calculate the pseudo-first-order rate constant (
kobs
). 3-(4-Ethylanilino)propanenitrile will exhibit a significantly steeper degradation curve of the starting material, proving the EDG effect of the ethyl group.
Protocol B: Regioselective Diazo Coupling (EAS)
Objective: Map the regioselectivity of EAS pathways when the para position is sterically blocked versus open.
Mechanism of Self-Validation: Azo dye formation yields intensely colored compounds. The shift in the UV-Vis absorption maximum (
λmax
) and the distinct ¹H-NMR splitting patterns of the isolated products serve as internal validations of the exact substitution position [2].
Step-by-Step Methodology:
Electrophile Generation: Prepare a 0.1 M solution of 4-nitrobenzenediazonium chloride at 0–5 °C.
Substrate Preparation: Dissolve equimolar amounts of each cyanoethylated aniline in dilute HCl and cool to 0–5 °C.
Coupling: Slowly add the diazonium salt solution dropwise to each amine solution. Strict temperature control (< 5 °C) is required to prevent diazonium decomposition.
pH Adjustment: Gradually adjust the pH to 4.5–5.0 using a sodium acetate buffer to catalyze the electrophilic attack.
Isolation: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). Once complete, isolate the precipitated dyes via vacuum filtration, wash with cold water, and dry under a vacuum.
Data Interpretation:
3-Anilinopropanenitrile: Yields the para-azo dye. ¹H-NMR will show a characteristic AA'BB' splitting pattern for the newly substituted ring.
3-(4-Ethylanilino)propanenitrile: Yields the ortho-azo dye. ¹H-NMR will reveal an asymmetric multiplet for the aniline ring. Furthermore, the UV-Vis
λmax
will be hypsochromically shifted (shorter wavelength) compared to the para-isomer, as steric clashing at the ortho position forces the molecule out of strict planarity, disrupting extended conjugation.
Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines, International Journal of Scientific & Technology Research,
2-[N-(2-Cyanoethyl)
Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22)
Comparative
A Comparative Guide to Validating HPLC Methods for 3-(4-Ethylanilino)propanenitrile Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Ethylanilino)propanenitrile, a key chemical intermediate. We will explore the rationale behind the method development, present a comprehensive validation package in accordance with regulatory standards, and compare its performance against alternative analytical techniques.
The Critical Role of Method Validation in Pharmaceutical Analysis
Before delving into the specifics of the analytical methodology, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a system that must be proven to be suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline, along with directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), provides a framework for this validation process.[2][3][4][5] The objective is to demonstrate that the method is accurate, precise, specific, and robust, thereby ensuring the integrity of the analytical data generated.[6]
A Validated HPLC Method for 3-(4-Ethylanilino)propanenitrile
The following reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of 3-(4-Ethylanilino)propanenitrile. The choice of a reversed-phase method is predicated on the non-polar nature of the analyte, which contains both an aromatic ring and an alkyl chain.
Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic interaction with the analyte, leading to good retention and separation from polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase
Acetonitrile:Water (60:40, v/v)
This isocratic mobile phase provides consistent elution and good peak shape for 3-(4-Ethylanilino)propanenitrile. The ratio was optimized to achieve a reasonable retention time and separation from potential process impurities.
Flow Rate
1.0 mL/min
A standard flow rate that provides optimal efficiency for a 4.6 mm internal diameter column.
Detection
UV at 254 nm
The aromatic aniline moiety of the analyte exhibits strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Volume
10 µL
A small injection volume minimizes the potential for band broadening.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Method Validation Data
The following tables summarize the validation data for the proposed HPLC method, demonstrating its suitability for the intended purpose.
Table 1: Linearity
Concentration (µg/mL)
Peak Area (mAU*s)
10
150,234
25
375,891
50
751,456
100
1,502,987
150
2,254,123
Correlation Coefficient (r²)
0.9998
The high correlation coefficient demonstrates a strong linear relationship between the concentration of 3-(4-Ethylanilino)propanenitrile and the detector response over the specified range.
Table 2: Precision
Parameter
Repeatability (%RSD, n=6)
Intermediate Precision (%RSD, n=6)
Peak Area
0.8%
1.2%
Retention Time
0.2%
0.3%
The low relative standard deviation (RSD) for both repeatability (within-day precision) and intermediate precision (between-day precision) indicates that the method is highly precise.
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
Recovery (%)
80
79.5
99.4
100
100.8
100.8
120
119.3
99.4
Average Recovery
99.9%
The excellent recovery values demonstrate the accuracy of the method in quantifying 3-(4-Ethylanilino)propanenitrile.
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter
Value (µg/mL)
LOD
0.5
LOQ
1.5
The low LOD and LOQ indicate that the method is sensitive enough to detect and quantify trace amounts of the analyte.
Experimental Protocols
Linearity:
Prepare a stock solution of 3-(4-Ethylanilino)propanenitrile in the mobile phase.
Perform serial dilutions to prepare at least five standard solutions covering the expected concentration range.
Inject each standard solution in triplicate.
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
Precision:
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Calculate the RSD of the peak areas and retention times for both sets of experiments.
Accuracy:
Prepare placebo samples (matrix without the analyte).
Spike the placebo with known amounts of 3-(4-Ethylanilino)propanenitrile at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze the spiked samples in triplicate.
Calculate the percentage recovery for each sample.
Comparative Analysis of Alternative Analytical Techniques
While the validated HPLC-UV method is robust and reliable for routine analysis, other techniques may offer advantages in specific scenarios.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase, followed by detection and identification by a mass spectrometer.
Applicability: GC-MS can be a powerful tool for the analysis of 3-(4-Ethylanilino)propanenitrile, especially for impurity profiling where volatile impurities may be present.[7]
Advantages:
High sensitivity and selectivity, particularly with mass spectrometric detection.
Excellent for identifying unknown impurities based on their mass spectra.
Disadvantages:
The analyte must be volatile and thermally stable. Derivatization may be required for less volatile compounds, adding complexity to the sample preparation.
Not suitable for non-volatile or thermally labile impurities.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Applicability: This technique is ideal for the analysis of 3-(4-Ethylanilino)propanenitrile at very low concentrations, such as in biological matrices or for trace-level impurity analysis.[8][9]
Advantages:
Exceptional sensitivity and selectivity, allowing for quantification at the picogram level.
Can provide structural information for the identification of metabolites and degradation products.
Disadvantages:
Higher instrument cost and complexity compared to HPLC-UV.
Matrix effects can be a significant challenge, requiring careful method development and validation.
The Aniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction Aniline and its derivatives are a cornerstone scaffold in medicinal chemistry, celebrated for their remarkable versatility and role as a "privileged structure." This designation stems from the aniline core's...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Aniline and its derivatives are a cornerstone scaffold in medicinal chemistry, celebrated for their remarkable versatility and role as a "privileged structure." This designation stems from the aniline core's ability to be extensively modified, yielding compounds with a vast spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement and nature of substituents on the aniline ring are paramount, as these modifications directly influence the compound's interaction with biological targets and, consequently, its therapeutic efficacy.[1]
This guide offers a comparative analysis of the structure-activity relationships (SAR) of various aniline derivatives. We will delve into specific examples, supported by quantitative experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a robust resource for designing next-generation therapeutics.
I. Anticancer Activity: Targeting Cellular Proliferation
Aniline derivatives have emerged as a significant class of anticancer agents, frequently designed to inhibit key signaling pathways that drive tumor growth and survival.[1][2] A critical metric for evaluating these compounds is the half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency in halting cancer cell proliferation.[1]
Case Study: 4-Anilinoquinazoline Derivatives
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in oncology, most notably found in FDA-approved tyrosine kinase inhibitors. The aniline moiety plays a crucial role in binding to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship (SAR) Insights:
The biological activity of these derivatives is highly contingent on the substitution pattern on the aniline ring.
Position 4 (para): Substitution at the para-position of the aniline ring with small, lipophilic, and electron-withdrawing groups like halogens (Cl, F) or a nitro group (NO2) often enhances activity.[3][4] This is attributed to favorable interactions within the hydrophobic pocket of the kinase domain.
Position 3 (meta): Introducing solubilizing groups at the meta-position can improve pharmacokinetic properties without compromising potency.
Electron-donating vs. Electron-withdrawing Groups: Studies have shown that electron-withdrawing groups on the aniline ring are generally more favorable for antibacterial activity in certain quinazoline series than electron-donating groups like methoxy or methylthio.[4]
Comparative Cytotoxicity of 4-Anilinoquinazoline Derivatives
Compound ID
Aniline Ring Substituent
Target Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Compound 9a
3-chloro-4-fluoro
SMMC-7721 (Hepatocellular Carcinoma)
0.025
-
-
Gefitinib
3-chloro-4-fluoro
A549 (Lung Carcinoma)
0.015
-
-
Compound 5b
4-fluoro
HepG2 (Hepatocellular Carcinoma)
3.1
5-Fluorouracil
23.4
Compound 15f
2-substituted pyrimidine
A2780 (Ovarian Carcinoma)
3.4
-
-
Data synthesized from multiple sources for comparative illustration.[2][5][6]
Visualizing the SAR of 4-Anilinoquinazolines
The following diagram illustrates the key structural modifications on the aniline ring of a 4-anilinoquinazoline core and their general impact on anticancer activity.
Caption: Key SAR takeaways for 4-anilinoquinazoline anticancer agents.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method for assessing the cytotoxic effects of aniline derivatives on cancer cell lines.[1] The assay's trustworthiness stems from its principle: viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a colorimetric readout of cell survival.[1]
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test aniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[1]
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
II. Antimicrobial Activity: Combating Microbial Growth
Aniline derivatives have also been extensively explored for their antimicrobial properties. The key to their efficacy lies in structural features that disrupt essential microbial processes. The Minimum Inhibitory Concentration (MIC) is the standard metric, representing the lowest concentration of a compound that prevents visible microbial growth.[1]
Case Study: Halogenated and Trifluoromethyl Aniline Derivatives
Recent studies have demonstrated that modifying natural products like betulinic acid with halogenated aniline moieties can significantly boost antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[7]
Structure-Activity Relationship (SAR) Insights:
Electron-Withdrawing Groups: The presence of potent electron-withdrawing groups on the aniline ring is critical for enhancing antibacterial efficacy.[7]
Halogenation: Substituents such as 4-chloro-3-fluoro, 4-fluoro-3-trifluoromethyl, and 4-fluoro have been shown to be particularly effective.[7] These groups modulate the compound's lipophilicity and electronic properties, which can improve cell wall penetration and interaction with bacterial targets.[7]
Hydrophilic vs. Lipophilic Substituents: In pyrazole-based aniline derivatives, an increase in the size of halogen substituents (and thus lipophilicity) led to increased antibacterial activity, while hydrophilic substituents resulted in weaker activity.[8] Protic groups like carboxylic acids often eliminated activity altogether.[8][9]
Comparative Antimicrobial Activity (MIC) of Aniline Derivatives
Compound Class
Aniline Ring Substituent
Target Organism
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
Betulinic Acid Derivative (3d)
4-fluoro-3-trifluoromethyl
S. aureus
2
Vancomycin
1
Pyrazole Derivative (18)
Dichloro-substituted
MRSA
< 3.12
-
-
4-Anilinoquinazoline (4c)
4-sulfonamide
E. coli
32
-
-
4-Anilinoquinazoline (4b)
4-nitro
S. aureus
256
-
-
Data synthesized from multiple sources for comparative illustration.[4][7][8]
This workflow outlines the broth microdilution method, a gold-standard technique for determining the MIC of antimicrobial compounds.[1]
Caption: Workflow for the broth microdilution MIC assay.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Aniline derivatives can exert significant anti-inflammatory effects by inhibiting key mediators and enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like TNF-α.[10][11]
Case Study: 4-(Methylsulfonyl)aniline Derivatives
Incorporating the 4-(methylsulfonyl)aniline pharmacophore, a key feature of the selective COX-2 inhibitor Celecoxib, into the structures of traditional non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to create new agents with potentially improved safety profiles.[12]
Structure-Activity Relationship (SAR) Insights:
Core Scaffold: The anti-inflammatory activity is maintained or even increased when the 4-(methylsulfonyl)aniline moiety is incorporated into various NSAID scaffolds like those of naproxen, indomethacin, and diclofenac.[12]
9-Anilinoacridines: For this class, substitutions on the acridine ring and the aniline ring both play a role. Certain derivatives have shown potent inhibition of TNF-α production and mast cell degranulation without significant cytotoxicity.[10][11]
Comparative In Vivo Anti-inflammatory Activity
Compound
Aniline Pharmacophore
% Inhibition of Rat Paw Edema (at 180 min)
Reference Compound
% Inhibition (at 180 min)
Compound 11
4-(Methylsulfonyl)aniline + Naproxen
63.3%
Diclofenac Sodium
50.8%
Compound 14
4-(Methylsulfonyl)aniline + Mefenamic Acid
60.0%
Diclofenac Sodium
50.8%
Compound 13
4-(Methylsulfonyl)aniline + Diclofenac
51.7%
Diclofenac Sodium
50.8%
Data adapted from in vivo rat paw edema model studies.[12]
Experimental Protocol: Rat Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12] Its validity is established by comparing the results against a well-known NSAID like diclofenac sodium.[12]
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
Grouping and Fasting: Divide animals into groups (e.g., n=6): a control group (vehicle), a reference group (e.g., Diclofenac), and test groups for each aniline derivative. Fast the animals overnight before the experiment.
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle (e.g., 50% v/v propylene glycol).
Induction of Edema: After 30-60 minutes, inject a phlogistic agent (e.g., 0.1 mL of 1% egg-white solution) into the sub-plantar region of the right hind paw of each rat.
Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 60, 120, 180, 240, 300 minutes) after the injection.
Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Conclusion
The aniline scaffold is a remarkably privileged and versatile structure in medicinal chemistry. The presented data highlights the broad-spectrum biological activity of its derivatives, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory properties. This guide underscores a critical principle: the efficacy of these compounds is profoundly dependent on the nature and position of substituents on the aniline ring.[1] A deep understanding of these structure-activity relationships is essential for rationally designing novel and effective therapeutic agents to address a wide range of human diseases.[1]
References
Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery - Benchchem.
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening.
Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities. MedChemExpress.
Validating the Anti-inflammatory Effects of Aniline-Derived Compounds: A Comparative Guide - Benchchem.
Design, Synthesis, and Anti-Biofilm Activity of C-28 Modified Betulinic Acid Derivatives Targeting SarA in Drug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. (PDF) ResearchGate. Available at: [Link]
Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed. Available at: [Link]
Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. PubMed. Available at: [Link]
Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. PubMed. Available at: [Link]
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC. Available at: [Link]
Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. PMC. Available at: [Link]
Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. Available at: [Link]
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PMC. Available at: [Link]
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Available at: [Link]
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Available at: [Link]
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Available at: [Link]
Structure activity relationship (SAR). ResearchGate. Available at: [Link]
Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. (PDF) ResearchGate. Available at: [Link]
Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. PubMed. Available at: [Link]
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Available at: [Link]
Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. Available at: [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Available at: [Link]
Reactivity of 9-anilinoacridine Derivatives as Potent Anticancer Agents: A DFT Approach. Available at: [Link]
Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available at: [Link]
Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. Available at: [Link]
In-Silico Prediction of Properties for 3-(4-Ethylanilino)propanenitrile: A Comparative Guide for Drug Discovery Professionals
In the contemporary landscape of drug discovery and development, the early-stage assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
In the contemporary landscape of drug discovery and development, the early-stage assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount to mitigating late-stage attrition and optimizing resource allocation. This guide provides a comprehensive in-silico analysis of 3-(4-Ethylanilino)propanenitrile, a novel compound of interest, by leveraging established computational models to predict its key characteristics. To provide a robust contextual evaluation, its predicted properties are benchmarked against a curated set of structurally analogous compounds: 3-Anilinopropanenitrile, 3-(4-Methylanilino)propanenitrile, and 3-(4-Methoxyanilino)propanenitrile. This comparative approach is designed to furnish researchers, scientists, and drug development professionals with actionable insights into the potential viability of 3-(4-Ethylanilino)propanenitrile as a lead candidate.
Methodology: A Transparent and Reproducible In-Silico Workflow
The foundation of this guide rests upon a transparent and reproducible in-silico workflow, employing freely accessible and well-validated predictive models. This ensures that the described protocols can be readily adopted and verified by the scientific community, fostering a self-validating system of inquiry.
Selection of Comparator Compounds:
The choice of comparator compounds was driven by the desire to understand the impact of subtle structural modifications on the overall property profile. The selected analogs allow for an incremental analysis of the effects of aromatic substitution, from the unsubstituted parent compound to analogs bearing electron-donating and alkyl groups of varying sizes.
In-Silico Prediction Platforms:
Two widely recognized and extensively documented web-based platforms were utilized for the prediction of physicochemical and ADMET properties:
SwissADME: A free and user-friendly tool that provides predictions for a wide range of physicochemical properties, pharmacokinetics, and drug-likeness parameters.[1][2]
pkCSM: A platform that employs graph-based signatures to predict a comprehensive suite of ADMET properties, including various toxicity endpoints.[3][4]
Input Molecular Structures: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for 3-(4-Ethylanilino)propanenitrile and its comparators were obtained from publicly available chemical databases.
In the "Enter a list of SMILES" input box, paste the SMILES strings of the compounds, one per line.
Click the "Run" button to initiate the calculations.
The platform generates a comprehensive report for each compound, including physicochemical properties, lipophilicity, water solubility, and pharmacokinetic predictions.
Enter the SMILES string for each compound individually into the designated input field.
Select the desired prediction modules (e.g., ADMET).
Click the "Predict" button to obtain the predicted ADMET properties.
Workflow Visualization:
The following diagram illustrates the in-silico prediction workflow employed in this guide.
Caption: A flowchart of the in-silico prediction process.
Results: A Comparative Analysis of Predicted Properties
The in-silico predictions for 3-(4-Ethylanilino)propanenitrile and its structural analogs are summarized in the tables below. This data provides a foundation for a comparative discussion of their potential as drug candidates.
Table 1: Predicted Physicochemical Properties
Property
3-(4-Ethylanilino)propanenitrile
3-Anilinopropanenitrile
3-(4-Methylanilino)propanenitrile
3-(4-Methoxyanilino)propanenitrile
Molecular Formula
C11H14N2
C9H10N2
C10H12N2
C10H12N2O
Molecular Weight ( g/mol )
174.24
146.19
160.22
176.22
LogP (Consensus)
2.35
1.58
2.01
1.63
Water Solubility (LogS)
-2.87
-2.25
-2.59
-2.31
pKa (most basic)
4.85
4.75
4.81
4.92
Polar Surface Area (Ų)
35.84
35.84
35.84
45.07
Table 2: Predicted ADMET Properties
Property
3-(4-Ethylanilino)propanenitrile
3-Anilinopropanenitrile
3-(4-Methylanilino)propanenitrile
3-(4-Methoxyanilino)propanenitrile
Absorption
Human Intestinal Absorption (%)
93.5
92.1
92.9
91.8
Caco-2 Permeability (log Papp)
0.45
0.32
0.39
0.28
P-gp Substrate
No
No
No
No
Distribution
BBB Permeability (logBB)
-0.21
-0.35
-0.27
-0.42
CNS Permeability (logPS)
-1.85
-2.01
-1.92
-2.15
Metabolism
CYP2D6 Inhibitor
Yes
Yes
Yes
Yes
CYP3A4 Inhibitor
Yes
No
Yes
No
Toxicity
AMES Toxicity
No
No
No
No
hERG I Inhibitor
Yes
Yes
Yes
Yes
Hepatotoxicity
Yes
Yes
Yes
Yes
Discussion: Interpreting the In-Silico Data
The predicted data reveals several key trends and provides a basis for evaluating the potential of 3-(4-Ethylanilino)propanenitrile in a drug discovery context.
Physicochemical Properties and Drug-Likeness:
As expected, the molecular weight increases with the size of the substituent on the aniline ring. The predicted LogP values indicate that all compounds possess moderate lipophilicity, a crucial factor for membrane permeability and overall bioavailability. 3-(4-Ethylanilino)propanenitrile exhibits the highest lipophilicity, which may enhance its ability to cross biological membranes but could also increase the risk of non-specific binding and toxicity. The predicted water solubility (LogS) for all compounds falls within a range that is generally acceptable for oral drug candidates. The basic pKa values are all similar, suggesting that the electronic nature of the para-substituent has a minor influence on the basicity of the anilino nitrogen.
ADMET Profile: A Mixed Outlook:
The absorption predictions are favorable across all analogs, with high human intestinal absorption and good Caco-2 permeability.[3] Importantly, none of the compounds are predicted to be substrates of P-glycoprotein, a key efflux pump that can limit drug absorption.
In terms of distribution, all compounds are predicted to have some ability to cross the blood-brain barrier (BBB), with 3-(4-Ethylanilino)propanenitrile showing the highest predicted permeability.[3] This could be advantageous for targeting central nervous system (CNS) disorders but may be an undesirable side effect for peripherally acting drugs.
The metabolism predictions highlight a potential area of concern. All compounds are predicted to be inhibitors of CYP2D6, and 3-(4-Ethylanilino)propanenitrile and its methyl analog are also predicted to inhibit CYP3A4.[3] Inhibition of these major drug-metabolizing enzymes raises the risk of drug-drug interactions.
The toxicity predictions warrant careful consideration. While none of the compounds are predicted to be mutagenic (AMES toxicity), all are flagged as potential hERG I inhibitors and hepatotoxicants.[3] hERG inhibition is a significant concern due to the risk of cardiac arrhythmias, and hepatotoxicity is a common reason for drug failure.
Structure-Activity Relationship Insights:
The following diagram illustrates the relationship between the structural modifications and the key predicted properties.
Caption: Key structure-activity relationships observed from the in-silico predictions.
The increasing alkyl chain length from the parent aniline to the methyl and ethyl derivatives correlates with an increase in lipophilicity and predicted BBB permeability. This also appears to introduce the potential for CYP3A4 inhibition. The methoxy group, while increasing polarity slightly compared to the ethyl group, does not appear to mitigate the predicted toxicity risks. The consistent prediction of hERG inhibition and hepatotoxicity across all analogs suggests that these liabilities may be inherent to the 3-anilinopropanenitrile scaffold itself.
Conclusion
This in-silico comparative guide provides a valuable first-pass assessment of 3-(4-Ethylanilino)propanenitrile and its structural analogs. The predictions suggest that while the compound class exhibits favorable absorption characteristics, significant concerns exist regarding potential drug-drug interactions (CYP inhibition) and toxicity (hERG inhibition and hepatotoxicity).
For researchers and drug development professionals, these findings underscore the importance of early and comprehensive ADMET profiling. The predicted liabilities of 3-(4-Ethylanilino)propanenitrile should be addressed through experimental validation in the early stages of any drug discovery program. Further medicinal chemistry efforts could focus on modifications to the 3-anilinopropanenitrile scaffold to mitigate the identified toxicity risks while retaining the favorable absorption properties. This guide serves as a foundational resource to inform these future experimental and computational endeavors.
References
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How to use SwissADME? - YouTube. (2020, September 1). Retrieved from [Link]
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Computational tools for ADMET. (n.d.). Retrieved from [Link]
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). Pharmaceuticals. [Link]
Property Explorer - . (n.d.). Retrieved from [Link]
3-anilinopropanenitrile - 1075-76-9, C9H10N2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]
admetSAR 3.0: about. (2023, June 28). Retrieved from [Link]
Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. (n.d.). Retrieved from [Link]
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AA-Prop - Protein Physicochemical Properties Prediction Tool - BioGem.Org. (n.d.). Retrieved from [Link]
swiss ADME tutorial - YouTube. (2022, April 17). Retrieved from [Link]
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A Senior Application Scientist's Guide to Nitrile Synthesis: Bridging the Gap Between Theoretical and Experimental Yields
In the precise world of chemical synthesis, particularly within pharmaceutical and materials science, the yield of a reaction is the ultimate measure of its efficiency and viability. The synthesis of nitriles—a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
In the precise world of chemical synthesis, particularly within pharmaceutical and materials science, the yield of a reaction is the ultimate measure of its efficiency and viability. The synthesis of nitriles—a cornerstone functional group in many bioactive molecules and advanced materials—is no exception.[1][2][3] This guide moves beyond mere procedural outlines to offer an in-depth comparison of theoretical versus experimental yields in nitrile synthesis. We will dissect the causal factors behind their inevitable divergence and provide field-proven insights to optimize your synthetic outcomes.
Section 1: The Tale of Two Yields: Theoretical vs. Experimental
At its core, the comparison between theoretical and experimental yield is a dialogue between ideal chemistry and real-world application.
Theoretical Yield is the stoichiometric dream—the maximum possible quantity of product that can be generated from a given amount of reactants, assuming a perfect, 100% efficient reaction where every single molecule of the limiting reactant is converted to the desired product.[4][5] Its calculation is a purely mathematical exercise based on the balanced chemical equation.
Experimental Yield (or Actual Yield) is the tangible reality—the measured amount of purified product actually obtained from a completed reaction.[6] This value is the result of a complex interplay of reaction kinetics, thermodynamics, experimental technique, and purification efficiency.
The ultimate metric of a reaction's success, the Percent Yield , directly compares these two values and serves as a critical indicator of a protocol's efficiency.[6][7]
Percent Yield = (Experimental Yield / Theoretical Yield) x 100%
Section 2: Calculating the Theoretical Yield: A Stoichiometric Blueprint
To illustrate the process, let's consider a common and efficient one-pot synthesis of benzonitrile from benzaldehyde using hydroxylamine hydrochloride in a formic acid/water medium.[2][8]
Determine the Limiting Reactant: This is the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[4][6][9]
Scenario: Assume you start with 5.00 g of benzaldehyde and 4.00 g of hydroxylamine hydrochloride.
Moles of Benzaldehyde:
5.00 g / 106.12 g/mol = 0.0471 moles
Moles of Hydroxylamine HCl:
4.00 g / 69.49 g/mol = 0.0576 moles
Analysis: According to the balanced equation, the reactants react in a 1:1 molar ratio. Since we have fewer moles of benzaldehyde (0.0471 mol) than hydroxylamine HCl (0.0576 mol), benzaldehyde is the limiting reactant .
Calculate Theoretical Product Moles: The moles of product are determined by the moles of the limiting reactant, adjusted for the stoichiometric ratio.
Molar Ratio: The ratio between benzaldehyde and benzonitrile is 1:1.
Moles of Benzonitrile:
0.0471 moles of Benzaldehyde * (1 mole Benzonitrile / 1 mole Benzaldehyde) = 0.0471 moles of Benzonitrile
Convert Moles of Product to Mass: This final step gives the theoretical yield in grams.
Therefore, the maximum theoretical yield of benzonitrile from this reaction is 4.86 g .
Section 3: The Experimental Protocol: Synthesizing Benzonitrile
This protocol is adapted from established green chemistry methods for the one-pot synthesis of aryl nitriles.[2][8] The rationale behind using a formic acid-water system is to provide a mildly acidic environment that acts as both a solvent and a catalyst for the dehydration of the in-situ formed aldoxime intermediate.[8]
Materials & Reagents:
Benzaldehyde (≥99%)
Hydroxylamine hydrochloride (≥99%)
Sodium acetate
Formic acid (88%)
Deionized water
Diethyl ether (or Ethyl Acetate)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer/hotplate
Separatory funnel
Step-by-Step Methodology:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (5.00 g, 0.0471 mol), hydroxylamine hydrochloride (4.00 g, 0.0576 mol), and sodium acetate (4.7 g, 0.0573 mol).
Scientist's Insight: Sodium acetate is used to buffer the reaction mixture, neutralizing the HCl released from hydroxylamine hydrochloride, which could otherwise lead to unwanted side reactions.
Solvent Addition: Add a 60:40 mixture of formic acid and water (50 mL total volume).
Reflux: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Scientist's Insight: Heating under reflux prevents the loss of volatile reactants and solvent, ensuring the reaction can proceed to completion at a constant temperature.[10]
Work-up and Extraction:
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual formic acid, and then with brine (1 x 50 mL).
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Quantification: Weigh the resulting oil to obtain the experimental yield. Let's assume the final mass is 4.18 g .
Characterization: Confirm the identity and purity of the product using techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[11][12] This step is critical; an impure product will artificially inflate the experimental yield.[6]
Section 4: The Comparison: Why Experimental Yield Rarely Matches Theoretical
With an experimental yield of 4.18 g and a theoretical yield of 4.86 g, the percent yield is (4.18 / 4.86) * 100% = 86.0% . This is a respectable yield, but the ~14% loss highlights the practical challenges of synthesis. The discrepancy arises from a combination of systematic, random, and methodological factors.
Comparative Analysis of Yield Types
Feature
Theoretical Yield
Experimental Yield
Definition
The maximum calculated amount of product possible from the limiting reactant.[4]
The actual, measured amount of purified product obtained from a reaction.[6]
Basis
Stoichiometry of the balanced chemical equation.[9]
Direct measurement (weighing) of the final, isolated product.
Value
A single, ideal, calculated value.
A variable, empirically determined value.
Influencing Factors
Molar masses and the amount of the limiting reactant.
Reaction kinetics, equilibrium, side reactions, experimental technique, purification efficiency.[13]
Key Factors Causing Yield Discrepancy
Incomplete Reactions & Chemical Equilibrium: Many reactions, including the formation of intermediates like aldoximes, are reversible. The reaction may reach equilibrium before the limiting reactant is fully consumed, thus inherently limiting the maximum attainable yield.
Side Reactions: The reactants may participate in alternative reaction pathways, producing undesired byproducts.[13] In the Kolbe synthesis (alkyl halide + cyanide salt), a common side reaction is the formation of isonitriles due to the ambident nature of the cyanide nucleophile.[14] In our example, impurities in the starting aldehyde could lead to other products.
Purification Losses: This is often the most significant source of product loss.
Transfers: Material is invariably lost when transferred between glassware.
Extractions: The desired product may have some solubility in the aqueous layer, leading to incomplete extraction.
Drying/Filtration: Product can adhere to the drying agent or filter paper.
Distillation/Chromatography: If further purification is needed, fractions containing the product may be discarded to ensure high purity, or the product may partially decompose on a chromatography column.
Purity of Reagents and Solvents: The presence of moisture can deactivate dehydrating agents used in other nitrile syntheses (e.g., from amides) or lead to hydrolysis of the product.[13] Impurities in starting materials do not participate in the desired reaction, effectively lowering the amount of active reactant.
Workflow for Yield Determination and Comparison
The entire process, from planning to final analysis, can be visualized as a dual-pathway workflow.